3',5'-Di-O-benzoyl Fialuridine
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C23H18FIN2O7 |
|---|---|
Peso molecular |
580.3 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H18FIN2O7/c24-17-18(34-22(30)14-9-5-2-6-10-14)16(12-32-21(29)13-7-3-1-4-8-13)33-20(17)27-11-15(25)19(28)26-23(27)31/h1-11,16-18,20H,12H2,(H,26,28,31)/t16-,17+,18-,20-/m1/s1 |
Clave InChI |
FBENGCVQLDKVAT-AJYBTWMASA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=C(C(=O)NC3=O)I)F)OC(=O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)I)F)OC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 3',5'-Di-O-benzoyl Fialuridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3',5'-Di-O-benzoyl Fialuridine (B1672660) is a prodrug of Fialuridine (FIAU), a nucleoside analogue once investigated as a potent antiviral agent against Hepatitis B Virus (HBV). Despite promising initial efficacy, its clinical development was halted due to severe and unforeseen mitochondrial toxicity, leading to liver failure and fatalities in a 1993 clinical trial.[1][2][3] This document provides a detailed technical overview of the mechanism of action of Fialuridine, with a focus on the molecular and cellular events that precipitate its toxic effects. The insights gleaned from the study of Fialuridine have had a lasting impact on preclinical toxicology and drug development, particularly for nucleoside analogues.
From Prodrug to Active Compound: The Conversion of 3',5'-Di-O-benzoyl Fialuridine
This compound is designed for enhanced bioavailability. Following administration, it undergoes rapid in vivo metabolism, where esterase enzymes cleave the benzoyl groups to release the active compound, Fialuridine (1-(2-deoxy-2-fluoro-1-D-arabinofuranosyl)-5-iodouracil or FIAU).[3] The subsequent mechanism of action and toxicity are attributable to FIAU.
Antiviral Mechanism of Action against Hepatitis B Virus
Fialuridine exerts its antiviral effect by targeting the HBV DNA polymerase, a critical enzyme for viral replication. The process involves several key steps:
-
Cellular Uptake and Anabolic Phosphorylation: Fialuridine enters host cells and is sequentially phosphorylated by host cell kinases to its active triphosphate form, Fialuridine triphosphate (FIAUTP).
-
Inhibition of HBV DNA Polymerase: FIAUTP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the viral DNA polymerase.
-
Chain Termination: Upon incorporation into the growing viral DNA chain, Fialuridine can act as a chain terminator, thus halting viral replication.
The initial clinical trials demonstrated that Fialuridine was a potent inhibitor of HBV replication, with patients exhibiting a precipitous drop in HBV DNA levels in their blood.[3]
The Core of Toxicity: Mitochondrial Dysfunction
The catastrophic toxicity of Fialuridine stems from its off-target effects on mitochondria, the powerhouse of the cell. The mechanism of mitochondrial toxicity is multifaceted and species-specific, which explains why it was not detected in preclinical animal studies.[1]
Mitochondrial Uptake and Phosphorylation
A critical factor in Fialuridine's human-specific toxicity is its transport into the mitochondria. This process is mediated by the human equilibrative nucleoside transporter 1 (ENT1) , which is expressed in the mitochondrial membrane of human cells but not in those of rodents.[4][5] Once inside the mitochondrial matrix, Fialuridine is phosphorylated to its monophosphate form by the mitochondrial enzyme thymidine kinase 2 (TK2) .[4][5] Subsequent phosphorylations lead to the formation of FIAUTP within the mitochondria.
Inhibition of DNA Polymerase Gamma (Pol γ)
The primary target of FIAUTP within the mitochondria is DNA polymerase gamma (Pol γ) , the sole DNA polymerase responsible for the replication and repair of mitochondrial DNA (mtDNA). FIAUTP is a potent competitive inhibitor of Pol γ with respect to the natural substrate dTMP.
Incorporation into Mitochondrial DNA and Impaired Replication
Pol γ can incorporate FIAUTP into the nascent mtDNA strand opposite adenosine (B11128) residues. While the incorporation of a single analogue may not immediately halt replication, the presence of multiple adjacent Fialuridine molecules dramatically impairs further chain elongation. This leads to a progressive depletion of mtDNA.
Downstream Consequences of mtDNA Depletion
The depletion of mtDNA has severe consequences for mitochondrial function, as mtDNA encodes essential subunits of the electron transport chain (ETC) and ATP synthase. The downstream effects include:
-
Impaired Oxidative Phosphorylation: Reduced expression of ETC components leads to a collapse of the mitochondrial respiratory chain, resulting in decreased ATP production.
-
Lactic Acidosis: To compensate for the lack of aerobic respiration, cells switch to anaerobic glycolysis, leading to the accumulation of lactic acid.[3][6]
-
Reactive Oxygen Species (ROS) Formation: A dysfunctional ETC can lead to increased production of ROS, causing oxidative stress and further cellular damage.[4][5]
-
Lipid Accumulation (Steatosis): Impaired mitochondrial beta-oxidation of fatty acids results in the accumulation of lipid droplets within the cytoplasm, particularly in hepatocytes.[7] This leads to a condition known as microvesicular steatosis.[3]
-
Apoptosis: The culmination of mitochondrial dysfunction, energy crisis, and oxidative stress triggers programmed cell death (apoptosis).[4][5]
These cellular events manifest clinically as hepatic failure, myopathy, neuropathy, pancreatitis, and severe lactic acidosis.[3][6] The toxicity was observed to be delayed, appearing after several weeks of treatment, and was tragically irreversible in many cases.[3][7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the mechanism and toxicity of Fialuridine.
Table 1: Inhibition of DNA Polymerase Gamma by Fialuridine Triphosphate and its Metabolites
| Compound | Inhibition Constant (K_i) for dTMP Incorporation (µM) |
| FIAUTP | 0.015 |
| FMAUTP | 0.03 |
| FAUTP | 1.0 |
Data from in vitro inhibition kinetics studies.
Table 2: Effect of Fialuridine and its Metabolites on Mitochondrial DNA Abundance in HepG2 Cells
| Compound | Concentration (µM) | Duration | % Decrease in mtDNA |
| Fialuridine (FIAU) | 20 | 14 days | 30% |
| FMAU | 20 | 14 days | 30% |
| FAU | 100 | 14 days | <10% |
Data from cell culture experiments.
Table 3: Key Events in the 1993 Fialuridine Clinical Trial at NIH
| Parameter | Observation |
| Number of Patients | 15[2] |
| Duration of Treatment before Toxicity | > 9 weeks[3] |
| Severe Toxicity | 7 out of 15 patients[3] |
| Fatalities | 5[3] |
| Liver Transplants | 2[3] |
| Key Clinical Manifestations | Hepatic failure, lactic acidosis, pancreatitis, neuropathy, myopathy[3][6] |
Data compiled from reports on the clinical trial.[2][3][6]
Experimental Protocols
DNA Polymerase Gamma Inhibition Assay
Objective: To determine the inhibitory effect of Fialuridine triphosphate on the activity of DNA polymerase gamma.
Methodology:
-
Enzyme and Substrates: Purified recombinant human DNA polymerase gamma is used. The reaction mixture contains a DNA template-primer, radiolabeled dNTPs (e.g., [³H]dTTP), and the other three unlabeled dNTPs.
-
Inhibition Kinetics: The assay is performed in the presence of varying concentrations of FIAUTP. The incorporation of the radiolabeled dNTP into the DNA is measured over time.
-
Data Analysis: The initial reaction velocities are plotted against the substrate concentration in the presence and absence of the inhibitor. The type of inhibition (e.g., competitive) and the inhibition constant (K_i) are determined using Lineweaver-Burk or Dixon plots.
Mitochondrial DNA Quantification
Objective: To measure the effect of Fialuridine treatment on the abundance of mitochondrial DNA in cultured cells.
Methodology:
-
Cell Culture and Treatment: A relevant human cell line (e.g., HepG2 hepatoma cells) is cultured in the presence of varying concentrations of Fialuridine for a specified duration (e.g., 14 days).
-
DNA Extraction: Total DNA is extracted from the treated and control cells.
-
Quantitative PCR (qPCR): Real-time PCR is performed using specific primers for a mitochondrial gene (e.g., COX2) and a nuclear gene (e.g., β-actin) for normalization.
-
Data Analysis: The relative amount of mtDNA is calculated by comparing the amplification of the mitochondrial gene to the nuclear gene in treated versus control cells. A decrease in this ratio indicates mtDNA depletion.
Electron Microscopy of Mitochondria
Objective: To visualize the ultrastructural changes in mitochondria following Fialuridine treatment.
Methodology:
-
Sample Preparation: Cells or tissue samples from Fialuridine-treated and control subjects are fixed, dehydrated, and embedded in resin.
-
Ultrathin Sectioning: The embedded samples are cut into ultrathin sections (70-90 nm).
-
Staining: The sections are stained with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast.
-
Imaging: The stained sections are examined using a transmission electron microscope (TEM).
-
Analysis: The morphology of mitochondria is assessed for abnormalities such as swelling, loss of cristae, and the presence of inclusions.[7]
Visualizations
References
- 1. Fialuridine - Wikipedia [en.wikipedia.org]
- 2. nationalacademies.org [nationalacademies.org]
- 3. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanisms of Chronic Fialuridine Hepatotoxicity as Revealed in Primary Human Hepatocyte Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial injury. Lessons from the fialuridine trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial and cellular toxicity induced by fialuridine in human muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of 3',5'-Di-O-benzoyl Fialuridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',5'-Di-O-benzoyl Fialuridine is a key intermediate in the synthesis of Fialuridine (FIAU), a nucleoside analogue investigated for its potent antiviral activity, particularly against the hepatitis B virus (HBV). Understanding the synthesis and characterization of this benzoylated precursor is crucial for the development of FIAU and related antiviral compounds. This technical guide provides a comprehensive overview of the synthetic pathway and detailed characterization of this compound.
Fialuridine itself is a pyrimidine (B1678525) nucleoside analog that inhibits viral DNA polymerase.[1] The benzoyl protecting groups at the 3' and 5' positions of the arabinofuranosyl sugar moiety are critical for synthetic strategies, allowing for regioselective modifications and improving solubility in organic solvents during synthesis. This guide will delve into the experimental protocols for its preparation and the analytical techniques used for its structural elucidation and purity assessment.
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically involves the preparation of a protected fluorinated sugar, followed by a coupling reaction with a modified uracil (B121893) base.
Synthetic Pathway Overview
The overall synthetic strategy can be visualized as a convergent synthesis, where the sugar and base moieties are prepared separately and then combined.
Caption: General synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-arabinofuranose
This initial step involves the fluorination of a protected arabinofuranose sugar.
-
Reactants: 1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose, Diethylaminosulfur trifluoride (DAST).
-
Solvent: Dichloromethane.
-
Procedure: 1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose is dissolved in dichloromethane. DAST is added dropwise at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: The reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography.
Step 2: Silylation of 5-Iodouracil
To facilitate the subsequent coupling reaction, the 5-iodouracil base is silylated.
-
Reactants: 5-Iodouracil, Hexamethyldisilazane (HMDS), Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf).
-
Solvent: Dichloroethane.
-
Procedure: A suspension of 5-iodouracil in dichloroethane is treated with HMDS and a catalytic amount of TMSOTf. The mixture is heated to reflux until the solution becomes clear, indicating the formation of the silylated derivative.
Step 3: Glycosylation to form this compound
The key coupling step involves the reaction of the fluorinated sugar with the silylated base.
-
Reactants: 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-arabinofuranose, 2,4-bis(trimethylsilyloxy)-5-iodouracil, Trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Solvent: Dichloroethane or acetonitrile.
-
Procedure: The silylated 5-iodouracil solution is cooled, and the protected fluorinated sugar is added, followed by the dropwise addition of TMSOTf. The reaction mixture is stirred at room temperature and then heated to reflux. The progress of the reaction is monitored by TLC.
-
Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with water, dried, and concentrated. The resulting residue is purified by silica gel column chromatography to yield this compound.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data is based on typical results reported for this molecule.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₃H₁₈FIN₂O₇ |
| Molecular Weight | 580.30 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 97614-45-4 |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following are expected chemical shifts for this compound.
¹H NMR (Proton NMR): The spectrum would exhibit characteristic signals for the protons of the sugar moiety, the uracil base, and the benzoyl groups. Key expected signals include:
-
A doublet for the anomeric proton (H-1').
-
Multiplets for the sugar protons (H-2', H-3', H-4', H-5').
-
A singlet for the H-6 proton of the uracil ring.
-
Multiplets in the aromatic region corresponding to the protons of the two benzoyl groups.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.
¹⁹F NMR (Fluorine NMR): A key characterization technique for this molecule, the ¹⁹F NMR spectrum would show a signal corresponding to the fluorine atom at the C-2' position of the sugar, with coupling to adjacent protons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Expected [M+H]⁺: 581.0215
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the synthesized this compound. A reversed-phase column with a suitable mobile phase gradient (e.g., acetonitrile/water) would be used. The purity is determined by the peak area percentage of the main component.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
The synthesis of this compound is a well-defined process that provides a crucial intermediate for the production of the antiviral agent Fialuridine. Careful execution of the synthetic steps and rigorous characterization using modern analytical techniques are paramount to ensure the quality and purity of the final product. This technical guide provides researchers and drug development professionals with the foundational knowledge required for the successful synthesis and analysis of this important molecule.
References
3',5'-Di-O-benzoyl Fialuridine: A Technical Guide on a Purine Nucleoside Analog Prodrug
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3',5'-Di-O-benzoyl Fialuridine, a benzoylated derivative of the pyrimidine (B1678525) nucleoside analog Fialuridine (FIAU). While specific data on the benzoylated compound is limited, this document extrapolates from the extensive research on its parent compound, FIAU, to offer insights into its potential as a prodrug. This guide covers the synthesis, proposed mechanism of action, potential antiviral activity, and the critical aspect of mitochondrial toxicity associated with FIAU. Detailed experimental protocols for evaluating antiviral efficacy and toxicity are provided, alongside structured data tables and visualizations to facilitate understanding and future research.
Introduction
Fialuridine (1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil), or FIAU, is a pyrimidine nucleoside analog that was initially developed as a potent antiviral agent against Hepatitis B virus (HBV).[1] Despite showing promising antiviral activity in early studies, its clinical development was halted in 1993 due to severe and unexpected hepatotoxicity in a phase II clinical trial, which resulted in five fatalities and two liver transplants among fifteen patients.[1] The tragic outcome of the FIAU trials served as a critical lesson in drug development, highlighting the potential for severe mitochondrial toxicity with nucleoside analogs that may not be predicted by preclinical animal studies.
This compound is a derivative of FIAU where the hydroxyl groups at the 3' and 5' positions of the arabinofuranosyl ring are esterified with benzoyl groups. While one source incorrectly identifies it as a purine (B94841) nucleoside analog, its core structure is unequivocally derived from the pyrimidine nucleoside, Fialuridine.[2] The addition of benzoyl groups is a common strategy in medicinal chemistry to create prodrugs with enhanced lipophilicity, which can improve oral bioavailability and cellular uptake. It is hypothesized that this compound acts as a prodrug, being metabolized intracellularly to release the active Fialuridine.
This guide will delve into the known aspects of Fialuridine and provide a framework for the investigation of its 3',5'-di-O-benzoyl derivative.
Physicochemical Properties
| Property | Fialuridine (FIAU) | This compound (Predicted) |
| Chemical Formula | C₉H₁₀FIN₂O₅ | C₂₃H₁₈FIN₂O₇ |
| Molar Mass | 372.09 g/mol | 580.31 g/mol |
| Appearance | White to almost white powder/crystal | Crystalline solid |
| Melting Point | 226 °C | Expected to be different from FIAU |
| Solubility | Soluble in DMSO, methanol | Expected to have higher solubility in organic solvents and lower solubility in aqueous solutions compared to FIAU |
| Lipophilicity (LogP) | -0.9 (predicted) | Expected to be significantly higher than FIAU |
Synthesis
A definitive published synthesis for this compound is not available in the public domain. However, a plausible synthetic route can be proposed based on standard nucleoside chemistry. The benzoylation of the 3' and 5' hydroxyl groups of Fialuridine can be achieved using a benzoylating agent in the presence of a suitable base.
A general procedure for the benzoylation of a nucleoside analog is as follows:
-
Fialuridine is dissolved in a dry aprotic solvent such as pyridine (B92270) or N,N-dimethylformamide (DMF).
-
An excess of benzoyl chloride is added dropwise to the solution at 0°C.
-
The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of methanol.
-
The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to yield this compound.
Biological Activity and Mechanism of Action
The biological activity of this compound is presumed to be dependent on its intracellular conversion to Fialuridine. Therefore, understanding the mechanism of action of FIAU is paramount.
Proposed Prodrug Activation
Caption: Proposed intracellular activation of this compound.
Antiviral Mechanism of Fialuridine
Fialuridine exerts its antiviral effect against HBV through the inhibition of the viral DNA polymerase.
-
Cellular Uptake and Phosphorylation: Fialuridine enters hepatocytes and is sequentially phosphorylated by host cell kinases, primarily the mitochondrial enzyme thymidine kinase 2 (TK2), to its active triphosphate form, FIAU-TP.
-
Inhibition of HBV DNA Polymerase: FIAU-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the HBV DNA polymerase.
-
Chain Termination: Once incorporated, the 2'-fluoro and 3'-hydroxyl configuration of the arabinose sugar moiety of FIAU disrupts the normal conformation of the DNA strand, leading to premature chain termination and the cessation of viral DNA replication.
Mechanism of Mitochondrial Toxicity
The severe toxicity of Fialuridine is a direct consequence of its interaction with mitochondrial DNA (mtDNA) replication.
Caption: Signaling pathway of Fialuridine-induced mitochondrial toxicity.
The key steps in this process are:
-
Mitochondrial Transport: Fialuridine is transported into the mitochondria by the human equilibrative nucleoside transporter 1 (hENT1).
-
Mitochondrial Phosphorylation: Within the mitochondria, Fialuridine is phosphorylated to FIAU-TP by TK2.
-
Inhibition of DNA Polymerase Gamma: FIAU-TP is a potent inhibitor of DNA polymerase gamma (Pol γ), the sole DNA polymerase responsible for the replication and repair of mtDNA.
-
mtDNA Depletion: The inhibition of Pol γ leads to a progressive depletion of mtDNA.
-
Mitochondrial Dysfunction: The loss of mtDNA, which encodes essential components of the electron transport chain, results in impaired oxidative phosphorylation, leading to cellular energy crisis, lactic acidosis, and ultimately, cell death (apoptosis). This manifests clinically as hepatic failure, pancreatitis, and myopathy.[1]
Quantitative Data
The following tables summarize the available quantitative data for Fialuridine. It is anticipated that this compound would need to be evaluated in similar assays to determine its efficacy and toxicity profile.
Table 1: In Vitro Antiviral Activity of Fialuridine
| Virus | Cell Line | Assay | IC₅₀ | Reference |
| Hepatitis B Virus (duck) | Human Hepatoma Cells | DNA Replication | 0.075 µM | [3] |
| Hepatitis B Virus (duck) | Chicken Liver Cells | DNA Replication | 156 µM | [3] |
| Herpes Simplex Virus-1 (HSV-1) | - | - | Ki = 0.14 µM | [3] |
| Herpes Simplex Virus-2 (HSV-2) | - | - | Ki = 0.95 µM | [3] |
| Vaccinia Virus | HFF Cells | - | EC₅₀ = 1.5 µM | [3] |
| Cowpox Virus | HFF Cells | - | EC₅₀ = 0.2 µM | [3] |
Table 2: Fialuridine Clinical Trial Data (Hepatitis B)
| Trial Phase | Number of Patients | Dosage | Duration | Outcome |
| Phase II | 15 | 0.1 or 0.25 mg/kg/day | Up to 13 weeks | Trial terminated due to severe toxicity. 7 patients developed hepatic failure, 5 of whom died. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are for the evaluation of Fialuridine but are directly applicable to the study of this compound.
In Vitro Antiviral Assay (Hepatitis B)
Caption: Experimental workflow for in vitro anti-HBV activity testing.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound against HBV replication in a cell-based assay.
Materials:
-
HepG2.2.15 cell line (stably transfected with the HBV genome)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compound (this compound)
-
Positive control (e.g., Lamivudine)
-
DNA extraction kit
-
qPCR master mix and primers/probe for HBV DNA
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 2 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control in culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a no-drug control.
-
Incubation: Incubate the plates for 7-10 days, replacing the medium with freshly prepared compound-containing medium every 2-3 days.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
DNA Extraction: Extract viral DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.
-
qPCR Analysis: Quantify the amount of HBV DNA in each sample using real-time quantitative PCR (qPCR).
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of viral replication inhibition against the compound concentration and fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of the test compound.
Materials:
-
HepG2 cells
-
DMEM with 10% FBS
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with serial dilutions of the test compound for the same duration as the antiviral assay.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ from the dose-response curve.
Conclusion
This compound is a prodrug candidate of the potent anti-HBV nucleoside analog, Fialuridine. While its chemical modifications may enhance its pharmacokinetic properties, the inherent risk of severe mitochondrial toxicity associated with the parent compound, FIAU, necessitates a cautious and thorough preclinical evaluation. The tragic history of Fialuridine underscores the importance of developing and utilizing predictive models for mitochondrial toxicity in drug discovery. The experimental protocols and data presented in this guide provide a framework for the systematic investigation of this compound and other nucleoside analogs, with a critical focus on assessing both antiviral efficacy and potential for adverse mitochondrial effects. Future research should aim to elucidate the metabolic fate of this compound and to directly compare its efficacy and toxicity profile with that of Fialuridine in relevant in vitro and in vivo models.
References
3',5'-Di-O-benzoyl Fialuridine and its Relevance in Hepatitis B Virus Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fialuridine (B1672660) (FIAU), a nucleoside analogue, demonstrated potent antiviral activity against the Hepatitis B virus (HBV) in early studies, positioning it as a promising therapeutic candidate. However, its clinical development was halted due to severe and unforeseen mitochondrial toxicity, leading to tragic outcomes in a 1993 clinical trial. This technical guide delves into the research surrounding Fialuridine and its derivative, 3',5'-Di-O-benzoyl Fialuridine, providing a comprehensive overview of the available scientific data, experimental methodologies, and the critical lessons learned from its development. While direct research on the anti-HBV activity of this compound is not publicly available, its chemical structure suggests its likely role as a synthetic intermediate or a prodrug of Fialuridine. Benzoyl groups are commonly used as protecting groups in nucleoside chemistry to enhance stability or facilitate synthesis.[1] This guide will therefore focus on the extensive research conducted on the parent compound, Fialuridine, to inform current and future antiviral drug development efforts.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies on Fialuridine (FIAU).
Table 1: In Vitro Anti-HBV Activity and Cytotoxicity of Fialuridine (FIAU)
| Cell Line | Virus Strain | Parameter | Value (µM) |
| Human Hepatoma Cells | Duck HBV | IC50 | 0.075[2] |
| Chicken Liver Cells | Duck HBV | IC50 | 156[2] |
-
IC50 (50% Inhibitory Concentration): The concentration of the drug that inhibits 50% of viral replication.
-
CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability.
-
Selectivity Index (SI): Calculated as CC50/IC50. A higher SI indicates a more favorable safety profile.
Table 2: In Vivo Antiviral Efficacy of Fialuridine (FIAU) in the Woodchuck Model of Chronic HBV Infection
| Animal Model | Dosage | Duration | Key Findings |
| Woodchuck (Chronic WHV carriers) | 1.5 mg/kg/d (oral) | 12 weeks | - Serum WHV DNA concentration was reduced by 2-3 logs after 4 weeks. - Serum WHV DNA was undetectable after 12 weeks. - Hepatic WHV DNA replicative intermediates decreased 100-fold.[3] |
Table 3: Clinical Trial Data for Fialuridine (FIAU) in Patients with Chronic Hepatitis B
| Trial Phase | Dosage | Duration | Antiviral Effect |
| Phase II | 0.1 or 0.25 mg/kg/d | Up to 13 weeks | - Significant reduction in HBV DNA levels in the blood. |
Experimental Protocols
Detailed methodologies for key experiments cited in Fialuridine research are provided below.
In Vitro Antiviral Activity Assay (IC50 Determination)
-
Cell Culture: Human hepatoma cells (e.g., HepG2) are transfected with the HBV genome or infected with a suitable hepadnavirus like Duck HBV (DHBV).
-
Drug Treatment: Cells are treated with serial dilutions of Fialuridine.
-
Analysis of Viral Replication: After a defined incubation period (e.g., 7-10 days), the extent of viral replication is assessed. This can be done by:
-
Southern Blot Analysis: To detect intracellular viral DNA replicative intermediates.
-
Quantitative PCR (qPCR): To quantify the amount of viral DNA in the cell culture supernatant.
-
-
IC50 Calculation: The concentration of Fialuridine that causes a 50% reduction in viral replication compared to untreated control cells is determined.
In Vitro Cytotoxicity Assay (CC50 Determination)
-
Cell Culture: The same cell line used for the antiviral assay is seeded in microtiter plates.
-
Drug Treatment: Cells are exposed to a range of concentrations of Fialuridine for the same duration as the antiviral assay.
-
Cell Viability Assessment: Cell viability is measured using methods such as:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.
-
-
CC50 Calculation: The concentration of Fialuridine that reduces cell viability by 50% is calculated.
In Vivo Efficacy Study in the Woodchuck Model
-
Animal Model: Woodchucks chronically infected with Woodchuck Hepatitis Virus (WHV), a closely related model for human HBV, are used.
-
Drug Administration: Fialuridine is administered orally at a specified dose and frequency for a defined treatment period.
-
Monitoring:
-
Virological Markers: Serum WHV DNA levels are monitored regularly using dot-blot hybridization or qPCR.
-
Biochemical Markers: Liver function tests (e.g., ALT, AST) are performed.
-
Histopathology: Liver biopsies may be taken to assess changes in liver tissue.
-
-
Toxicity Assessment: Animals are monitored for any signs of toxicity, including changes in weight, food intake, and behavior.
Visualizations
Proposed Synthesis of this compound
Caption: General workflow for the synthesis of a benzoylated nucleoside.
Proposed Mechanism of Fialuridine-Induced Mitochondrial Toxicity
Caption: Signaling pathway of Fialuridine-induced mitochondrial toxicity.
Logical Workflow for Antiviral Drug Screening
Caption: Experimental workflow for antiviral drug discovery and evaluation.
Conclusion
The story of Fialuridine in Hepatitis B research is a critical case study in drug development. While its potent antiviral activity was promising, the severe mitochondrial toxicity observed in clinical trials underscores the importance of comprehensive preclinical safety assessments. This compound, as a likely derivative or prodrug, is part of this narrative, highlighting the chemical strategies employed to modify nucleoside analogues. Although direct anti-HBV data for this specific benzoylated compound is lacking, the extensive research on Fialuridine provides invaluable insights for the development of safer and more effective antiviral therapies. Future research in this area must prioritize a thorough understanding of a compound's interaction with host cellular machinery, particularly mitochondrial function, to avoid similar adverse outcomes.
References
Exploring the Antitumor Potential of 3',5'-Di-O-benzoyl Fialuridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',5'-Di-O-benzoyl Fialuridine (B1672660) is a synthetic nucleoside analog. Structurally, it is a prodrug of Fialuridine (FIAU), a compound known for its potent antiviral activity. The addition of benzoyl groups to the 3' and 5' positions of the fialuridine molecule is a common strategy in medicinal chemistry to enhance oral bioavailability and modify the pharmacokinetic profile of the parent drug. While FIAU was primarily investigated for the treatment of Hepatitis B Virus (HBV) infection, its mechanism of action as a DNA synthesis inhibitor suggests a potential, albeit unexplored, role as an antitumor agent. This technical guide provides an in-depth exploration of the hypothetical antitumor potential of 3',5'-Di-O-benzoyl Fialuridine, focusing on the known properties of its active form, FIAU. The significant toxicity associated with FIAU, which ultimately led to the cessation of its clinical development for HBV, is also a central topic of this guide, as it represents the primary challenge to its potential therapeutic application in oncology.
Pharmacology and Mechanism of Action
As a prodrug, this compound is expected to be metabolized in vivo, likely through the action of esterases, to release the active compound, Fialuridine (FIAU). The proposed mechanism of action of FIAU as a potential antitumor agent is predicated on its ability to interfere with DNA synthesis.
Metabolic Activation Pathway
The activation of FIAU to its pharmacologically active form involves a series of phosphorylation steps, as illustrated in the diagram below. This process is initiated by cellular kinases.
Molecular Mechanism of Action
The active metabolite, FIAU triphosphate (FIAU-TP), is a structural analog of natural deoxynucleoside triphosphates. It can act as a competitive inhibitor of DNA polymerases and can also be incorporated into newly synthesized DNA strands. This incorporation can lead to chain termination or dysfunctional DNA, ultimately triggering cell cycle arrest and apoptosis.
Preclinical Data on Fialuridine (FIAU)
While specific studies on the antitumor effects of this compound are not available in the public domain, data on the in vitro cytotoxicity of its active form, FIAU, have been reported in the context of toxicology and virology studies.
In Vitro Cytotoxicity
The cytotoxic effects of FIAU have been evaluated in several cell lines, including some of cancerous origin. The following table summarizes the available data on its 50% cytotoxic concentration (CC50).
| Cell Line | Cell Type | Incubation Time | CC50 (µM) | Reference |
| HepG2 | Human Hepatoblastoma | 6 days | ~34 | |
| HepaRG | Differentiated Human Hepatic Carcinoma | 2 weeks | ~10 | |
| CEM | Human T-lymphoblastoid | 6 days | ~2 |
It is important to note that the cytotoxicity of FIAU often manifests with a delayed onset, particularly in hepatic cell lines.
Mitochondrial Toxicity: The Major Hurdle
The clinical development of FIAU for Hepatitis B was halted due to severe and unexpected hepatotoxicity, which was later attributed to mitochondrial damage. This represents a significant challenge for its potential use as an anticancer agent.
Mechanism of Mitochondrial Toxicity
FIAU is a substrate for mitochondrial DNA polymerase gamma (Pol γ), the enzyme responsible for replicating mitochondrial DNA (mtDNA).[1] The incorporation of FIAU into mtDNA leads to the inhibition of mtDNA synthesis and replication, resulting in a depletion of mtDNA.[1] This, in turn, disrupts the function of the mitochondrial respiratory chain, leading to impaired ATP production, increased lactate (B86563) production (lactic acidosis), and the accumulation of lipid droplets in hepatocytes (microvesicular steatosis).[1]
Experimental Protocols
The following are generalized protocols for key experiments that would be necessary to evaluate the antitumor potential of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Workflow:
Methodology:
-
Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
The following day, the cells are treated with a range of concentrations of this compound.
-
After a predetermined incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration.
Mitochondrial Toxicity Assessment (Seahorse XF Analyzer)
This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a quantitative measure of mitochondrial respiration and glycolysis.
Methodology:
-
Cells are seeded in a Seahorse XF cell culture microplate.
-
After treatment with this compound for the desired duration, the medium is replaced with Seahorse XF assay medium.
-
The plate is placed in the Seahorse XF Analyzer, and baseline OCR and ECAR are measured.
-
A series of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Future Directions and Conclusion
The potential of this compound as an antitumor agent is, at present, a matter of scientific hypothesis rather than established fact. Its mechanism of action as a prodrug of a DNA synthesis inhibitor provides a rationale for its investigation in oncology. However, the severe mitochondrial toxicity of its active metabolite, FIAU, is a formidable obstacle.
Future research should focus on several key areas:
-
In vitro screening: The compound should be tested against a broad panel of cancer cell lines to determine if any specific cancer types exhibit particular sensitivity.
-
Mitochondrial toxicity profiling: A thorough investigation of its effects on mitochondrial function in various cancer and non-cancerous cell lines is essential to understand its therapeutic window.
-
Mechanism of uptake and activation: Understanding how the compound is transported into cancer cells and converted to FIAU could reveal opportunities for selective targeting.
References
Methodological & Application
Application Notes and Protocols for In Vitro Use of 3',5'-Di-O-benzoyl Fialuridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',5'-Di-O-benzoyl Fialuridine (B1672660) is a benzoyl ester prodrug of Fialuridine (FIAU), a nucleoside analog with potent antiviral activity against Hepatitis B Virus (HBV).[1] The benzoyl groups are intended to enhance cellular uptake, after which they are expected to be cleaved by intracellular esterases to release the active compound, Fialuridine. Fialuridine, in its triphosphate form, acts as an inhibitor of viral DNA polymerase.[2] However, the clinical development of Fialuridine was terminated due to severe, delayed-onset mitochondrial toxicity, leading to liver failure in some patients.[1][3] This toxicity is attributed to the inhibition of mitochondrial DNA polymerase gamma, leading to impaired mitochondrial DNA synthesis and subsequent mitochondrial dysfunction.
These application notes provide a framework for the in vitro evaluation of 3',5'-Di-O-benzoyl Fialuridine, with the critical assumption that it serves as a prodrug for Fialuridine. The protocols are therefore based on established methods for Fialuridine and are designed to assess both its antiviral efficacy and its potential for mitochondrial toxicity.
Data Presentation
The following tables summarize the in vitro activity of the parent compound, Fialuridine (FIAU), against Hepatitis B Virus (HBV) and its associated cytotoxicity in various cell lines. This data is provided as a reference for expected ranges of activity.
Table 1: In Vitro Anti-HBV Activity and Cytotoxicity of Fialuridine (FIAU)
| Cell Line | Virus Strain | Parameter | Value (µM) |
| Human Hepatoblastoma (transfected with HBV genome) | HBV, subtype adw | IC50 | 0.90 |
| Human Hepatoblastoma (transfected with HBV genome) | HBV, subtype adw | CC50 | 344.3 |
| Human Hepatoma | Duck HBV | IC50 | 0.075 |
| Chicken Liver | Duck HBV | IC50 | 156 |
IC50 (50% Inhibitory Concentration): The concentration of a drug at which it inhibits 50% of viral replication. CC50 (50% Cytotoxic Concentration): The concentration of a drug at which it causes a 50% reduction in cell viability. Data sourced from a seminal study on Fialuridine.
Table 2: Selectivity Index of Fialuridine (FIAU)
| Cell Line | Virus Strain | CC50 (µM) | IC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Human Hepatoblastoma (transfected with HBV genome) | HBV, subtype adw | 344.3 | 0.90 | 382.6 |
A higher SI value indicates a more favorable safety profile in vitro.
Experimental Protocols
Assessment of Antiviral Activity against HBV
This protocol utilizes the HepG2.2.15 cell line, a human hepatoblastoma cell line that stably expresses the HBV genome, to determine the 50% inhibitory concentration (IC50) of the test compound.
Materials:
-
HepG2.2.15 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 380 µg/mL G418
-
This compound (dissolved in DMSO)
-
DNA extraction kit
-
qPCR master mix and HBV-specific primers and probe
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%. Replace the existing medium with 100 µL of the medium containing the test compound. Include a no-drug control and a positive control (e.g., Lamivudine).
-
Incubation: Incubate the plates for 6 days, replacing the medium with freshly prepared compound-containing medium every 2 days.
-
Supernatant Collection: After 6 days, collect the cell culture supernatant for the quantification of extracellular HBV DNA.
-
DNA Extraction: Extract HBV DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.
-
qPCR Analysis: Quantify the amount of HBV DNA in each sample using real-time quantitative PCR (qPCR) with primers and a probe specific for the HBV genome.
-
Data Analysis: Calculate the percentage of HBV DNA inhibition for each concentration of the test compound relative to the no-drug control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol determines the 50% cytotoxic concentration (CC50) of the test compound in the same cell line used for the antiviral assay to calculate the selectivity index.
Materials:
-
HepG2.2.15 cells (or other relevant cell lines like HepG2 or HepaRG)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the antiviral activity protocol.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (6 days).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Crystal Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-drug control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Assessment of Mitochondrial Toxicity (Delayed Cytotoxicity)
Given the known mitochondrial toxicity of Fialuridine, it is crucial to assess the potential for delayed toxicity, which may not be apparent in short-term assays. Differentiated HepaRG cells are a more suitable model for this purpose than HepG2 cells.[4]
Materials:
-
Differentiated HepaRG cells
-
William's E Medium supplemented with appropriate factors for maintaining differentiation
-
This compound (dissolved in DMSO)
-
Reagents for assessing mitochondrial function (e.g., JC-1 for mitochondrial membrane potential, Seahorse XF Analyzer for oxygen consumption rate)
-
96-well cell culture plates
Procedure:
-
Cell Culture and Treatment: Culture differentiated HepaRG cells according to established protocols. Treat the cells with a range of concentrations of this compound for an extended period (e.g., 7 to 14 days), with medium and compound changes every 2-3 days.
-
Assessment of Mitochondrial Function:
-
Mitochondrial Membrane Potential: Use a fluorescent probe like JC-1 to assess changes in the mitochondrial membrane potential, an indicator of mitochondrial health.
-
Oxygen Consumption Rate (OCR): Utilize a Seahorse XF Analyzer to measure the OCR, providing a real-time analysis of mitochondrial respiration.
-
Mitochondrial DNA Quantification: Extract total DNA and quantify the relative amount of mitochondrial DNA to nuclear DNA (mtDNA/nDNA) using qPCR to assess if the compound affects mitochondrial biogenesis.
-
-
Viability Assessment: At the end of the treatment period, assess cell viability using an appropriate method (e.g., CellTiter-Glo for ATP content, which also reflects mitochondrial function).
-
Data Analysis: Analyze the data to determine if long-term exposure to this compound leads to a decline in mitochondrial function and cell viability at concentrations that are non-toxic in short-term assays.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Proposed mechanism of action and toxicity for this compound.
References
- 1. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]
- 2. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Histopathologic changes associated with fialuridine hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for 3',5'-Di-O-benzoyl Fialuridine Antiviral Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',5'-Di-O-benzoyl Fialuridine is a prodrug of Fialuridine (FIAU), a nucleoside analog with potent antiviral activity against Hepatitis B Virus (HBV) and several herpesviruses.[1] FIAU's clinical development was ultimately halted due to severe mitochondrial toxicity, leading to liver failure in some patients.[2][3] Despite its toxicity, this compound and its active form, FIAU, remain valuable research tools for studying the mechanisms of antiviral activity and drug-induced mitochondrial toxicity.
These application notes provide a detailed methodology for assessing the in vitro antiviral efficacy and cytotoxicity of this compound. The protocols focus on the use of the HepG2.2.15 cell line, a human hepatoblastoma cell line that stably replicates HBV, which is a standard model for in vitro anti-HBV drug screening.[4]
Data Presentation
The following table summarizes the in vitro antiviral activity and cytotoxicity of Fialuridine (the active form of this compound) against Hepatitis B Virus.
| Compound | Cell Line | Virus | Parameter | Value (µM) | Selectivity Index (SI) (CC50/IC50) |
| Fialuridine (FIAU) | HepG2.2.15 | HBV | IC50 | 0.90 | 382.6 |
| HepG2 | - | CC50 | 344.3 | ||
| Human Hepatoma | Duck HBV | IC50 | 0.075 | Not Reported | |
| Chicken Liver | Duck HBV | IC50 | 156 | Not Reported |
IC50 (50% Inhibitory Concentration): The concentration of the drug that inhibits 50% of viral replication. CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability. Selectivity Index (SI): A measure of the therapeutic window of a drug. A higher SI value indicates a more favorable safety profile.
Mechanism of Action and Toxicity
Fialuridine is a thymidine (B127349) analog. Following cellular uptake and metabolic activation to its triphosphate form (FIAU-TP), it acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of the elongating viral DNA chain.[1] This disruption of viral replication is the basis for its antiviral effect.
However, the severe toxicity of FIAU arises from its interaction with host cell mitochondria. FIAU is a substrate for mitochondrial DNA polymerase gamma, and its incorporation into mitochondrial DNA (mtDNA) leads to impaired mtDNA synthesis and function.[3] This mitochondrial dysfunction results in cellular energy depletion, lactic acidosis, and ultimately, cell death, particularly in metabolically active tissues like the liver.[2]
Experimental Protocols
Cell Culture and Maintenance
Cell Line: HepG2.2.15 (ATCC® CRL-11997™)
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
200 µg/mL G418 (Geneticin) for selective pressure
Culture Conditions:
-
Maintain cells in a 37°C incubator with a humidified atmosphere of 5% CO2.
-
Subculture cells every 3-4 days or when they reach 80-90% confluency.
Antiviral Activity Assay (Yield Reduction Assay)
This protocol determines the concentration of this compound required to inhibit HBV replication by 50% (IC50).
Materials:
-
HepG2.2.15 cells
-
Complete culture medium (with and without G418)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
DNA extraction kit
-
qPCR master mix
-
HBV-specific primers and probe
Procedure:
-
Cell Seeding:
-
Trypsinize and count HepG2.2.15 cells.
-
Seed 2 x 10^4 cells per well in a 96-well plate in 100 µL of complete culture medium without G418.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium without G418. The final DMSO concentration should be ≤ 0.5%.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include a "no-drug" control (vehicle only).
-
Incubate the plate for 6 days, replacing the medium with freshly prepared compound dilutions every 2 days.
-
-
Quantification of Extracellular HBV DNA:
-
On day 6, carefully collect the cell culture supernatant from each well.
-
Extract viral DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Perform quantitative PCR (qPCR) using HBV-specific primers and a probe to quantify the amount of extracellular HBV DNA.
-
-
Data Analysis:
-
Calculate the percentage of HBV DNA inhibition for each compound concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that causes a 50% reduction in cell viability (CC50).
Materials:
-
HepG2 cells (or HepG2.2.15 cells)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
Procedure:
-
Cell Seeding:
-
Seed 1 x 10^4 HepG2 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a "no-drug" control and a "no-cell" blank.
-
Incubate for the same duration as the antiviral assay (6 days).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the no-drug control.
-
Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
-
Visualizations
Caption: Experimental workflow for the in vitro antiviral and cytotoxicity assessment of this compound.
Caption: Mechanism of action and toxicity pathway of Fialuridine.
References
Determining the IC50 of 3',5'-Di-O-benzoyl Fialuridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Fialuridine (FIAU), a nucleoside analog, has demonstrated potent antiviral activity, particularly against hepatitis B virus (HBV) and herpes simplex virus (HSV).[1] Its mechanism of action involves the inhibition of viral DNA polymerase, thereby disrupting viral replication.[2][3] However, clinical trials involving FIAU were halted due to severe hepatotoxicity, linked to mitochondrial dysfunction.[4][5] 3',5'-Di-O-benzoyl Fialuridine is a lipophilic prodrug of FIAU, designed to enhance cellular uptake. Determining the IC50 is a critical step in evaluating its potential as an antiviral agent and assessing its cytotoxic profile.
Hypothetical Data Summary
As no specific IC50 values for this compound are publicly documented, the following table presents hypothetical data to illustrate how results could be structured. These values are for demonstrative purposes only and should be determined experimentally.
| Target | Assay Type | Cell Line | Hypothetical IC50 (µM) |
| Hepatitis B Virus (HBV) | Viral DNA Reduction Assay | HepG2.2.15 | 0.1 |
| Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction Assay | Vero | 0.5 |
| Cytotoxicity | MTT Assay | HepG2 | 50 |
| Cytotoxicity | MTT Assay | Vero | >100 |
Signaling Pathway and Mechanism of Action
The proposed mechanism of action for this compound is expected to be similar to that of its parent compound, Fialuridine. After cellular uptake, the benzoyl groups are likely cleaved by intracellular esterases to release Fialuridine. Fialuridine is then phosphorylated to its active triphosphate form, which competes with natural deoxynucleosides for incorporation into viral DNA by the viral DNA polymerase. This incorporation leads to chain termination and inhibition of viral replication.
Caption: Proposed intracellular activation and mechanism of action.
Experimental Protocols
The following are detailed protocols for determining the antiviral activity and cytotoxicity of this compound.
Antiviral IC50 Determination: HBV DNA Reduction Assay
This assay quantifies the inhibition of HBV replication in a stable cell line expressing the virus.
Materials:
-
HepG2.2.15 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO (vehicle control)
-
DNA extraction kit
-
Quantitative PCR (qPCR) reagents for HBV DNA
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in 24-well plates at a density that allows for logarithmic growth during the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours, replace the medium with the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Lamivudine).
-
Incubation: Incubate the plates for 6 days, replacing the medium with fresh compound dilutions every 2 days.
-
DNA Extraction: After the incubation period, lyse the cells and extract total DNA using a commercial kit.
-
qPCR Analysis: Quantify the amount of HBV DNA in each sample using qPCR.
-
Data Analysis: Normalize the HBV DNA levels to a housekeeping gene. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cytotoxicity IC50 Determination: MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Hepatoma cell line (e.g., HepG2) or other relevant cell lines
-
Culture medium and supplements
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.[6]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Treatment: After 24 hours, treat the cells with the compound dilutions and include appropriate controls.
-
Incubation: Incubate for a period that corresponds to the antiviral assay (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.[7]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50.[7]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the IC50 of the compound.
Caption: General workflow for IC50 determination.
Conclusion
The protocols outlined in this document provide a robust framework for the initial characterization of this compound. Accurate determination of its IC50 for both antiviral activity and cytotoxicity is essential for evaluating its therapeutic potential and selectivity index. Researchers should adapt these generalized methods to their specific experimental conditions and cell systems. Given the known toxicity of the parent compound, Fialuridine, careful assessment of the cytotoxic profile of this derivative is of paramount importance in any drug development program.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Fialuridine is phosphorylated and inhibits DNA synthesis in isolated rat hepatic mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Detection of 3',5'-Di-O-benzoyl Fialuridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',5'-Di-O-benzoyl Fialuridine (B1672660) is a benzoylated derivative of Fialuridine (FIAU), a nucleoside analog that has been investigated for its antiviral properties. The addition of the benzoyl groups increases the lipophilicity of the parent compound, which can influence its pharmacokinetic profile and analytical behavior. Accurate and robust analytical methods are crucial for the quantification of 3',5'-Di-O-benzoyl Fialuridine in various matrices during preclinical and clinical development.
These application notes provide detailed protocols for the analysis of this compound in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties of Fialuridine (Parent Compound)
A summary of the physicochemical properties of the parent compound, Fialuridine, is presented below. These properties are important for developing analytical methods.
| Property | Value | Source |
| Molecular Weight | 372.09 g/mol | |
| Molecular Formula | C9H10FIN2O5 | |
| XLogP3-AA | -0.9 |
The addition of two benzoyl groups to the fialuridine structure will significantly increase its molecular weight and lipophilicity (logP). This increased hydrophobicity is a key consideration for selecting appropriate columns and mobile phases in chromatographic separations.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound. This method is suitable for the analysis of bulk drug substance and for in-process controls.
1.1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Reference standard of this compound
1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B; 2-15 min: 50-90% B; 15-20 min: 90% B; 20-22 min: 90-50% B; 22-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm (based on the presence of benzoyl and pyrimidine (B1678525) chromophores) |
| Injection Volume | 10 µL |
1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
1.4. Method Validation Parameters
A comprehensive validation of the analytical method should be performed in accordance with ICH guidelines.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any impurities or degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Accuracy | Recovery between 98.0% and 102.0%. |
| Precision (Repeatability and Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | To be determined experimentally based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ). |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biological Samples
This protocol provides a sensitive and selective method for the quantification of this compound in biological matrices such as plasma or serum.
2.1. Instrumentation and Materials
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UHPLC system.
-
Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Internal Standard (IS): A stable isotope-labeled analog of this compound or a structurally similar compound.
2.2. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 (50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min: 30% B; 0.5-3.0 min: 30-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-30% B; 4.1-5.0 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of a standard solution. Precursor ion will be [M+H]⁺. Product ions will be characteristic fragments. |
2.3. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for extracting drugs from plasma or serum.
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (30% Acetonitrile in Water with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for analysis.
2.4. Quantitative Data Summary
The following table should be populated with experimental data upon method validation.
| Parameter | This compound |
| Linearity Range (ng/mL) | e.g., 1 - 1000 |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | e.g., 1 |
| Accuracy at LLOQ, LQC, MQC, HQC (%) | 85 - 115% (80 - 120% for LLOQ) |
| Precision (RSD %) at LLOQ, LQC, MQC, HQC | ≤ 15% (≤ 20% for LLOQ) |
| Recovery (%) | To be determined |
| Matrix Effect (%) | To be determined |
(LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control)
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS analysis of this compound.
Forced Degradation Study Design
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[1]
Caption: Logical design of a forced degradation study for this compound.
References
Application Note: HPLC Analysis of 3',5'-Di-O-benzoyl Fialuridine Purity
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and stability of 3',5'-Di-O-benzoyl Fialuridine, a key intermediate in the synthesis of Fialuridine (FIAU) analogues. The described method is specific, accurate, and precise, making it suitable for quality control and stability assessment in research and drug development settings. The protocol includes procedures for sample preparation, instrument parameters, and data analysis. Additionally, a forced degradation study protocol is outlined to ensure the method is stability-indicating.
Introduction
This compound is a protected derivative of Fialuridine (FIAU), a nucleoside analog that has been investigated for its antiviral properties.[1] The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient and for ensuring its safety and efficacy. HPLC is a powerful analytical technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities or degradation products.[2] This application note provides a comprehensive protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound. The method is designed to be stability-indicating, as demonstrated through forced degradation studies.[3]
Experimental Protocols
1. Principle
This method utilizes reversed-phase chromatography to separate this compound from its potential impurities and degradation products. A C18 column is used as the stationary phase, and a mobile phase consisting of an aqueous buffer and an organic modifier is used for elution. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
2. Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
3. Reagents and Chemicals
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Purified water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
4. Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 6.55 g of ammonium acetate in 1000 mL of purified water. Adjust the pH to 6.0 with glacial acetic acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic Modifier): Acetonitrile (HPLC grade).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a stock solution of 100 µg/mL. Prepare working standards of desired concentrations by further dilution with the diluent.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Gradient elution with Mobile Phase A (Ammonium Acetate Buffer, pH 6.0) and Mobile Phase B (Acetonitrile) |
| Gradient Program | 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 254 nm (or λmax of this compound) |
6. Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[3]
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 2 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.
After exposure, neutralize the acidic and basic samples, and dilute all samples to the target concentration before HPLC analysis.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% (for n=6) |
| % RSD of Retention Time | ≤ 1.0% (for n=6) |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (Concentration Range) | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantitation (LOQ) | To be determined |
| Specificity | No interference from blank, placebo, or degradation products at the retention time of the analyte. |
Table 3: Forced Degradation Results (Example)
| Stress Condition | % Degradation | Observations |
| Acidic (0.1 M HCl) | ~15% | Degradation peaks observed at different retention times. |
| Alkaline (0.1 M NaOH) | ~25% | Significant degradation with multiple new peaks. |
| Oxidative (3% H₂O₂) | ~10% | Minor degradation products formed. |
| Thermal (80 °C) | ~5% | Minimal degradation. |
| Photolytic | ~8% | Some degradation upon light exposure. |
Mandatory Visualization
Caption: Experimental workflow for HPLC analysis of this compound.
The HPLC method described in this application note is suitable for the routine quality control and purity analysis of this compound. The method is specific, linear, accurate, and precise. The forced degradation studies demonstrate the stability-indicating capability of the method, ensuring that any degradation products formed during stability studies can be adequately separated from the main peak. This protocol provides a solid foundation for researchers, scientists, and drug development professionals working with Fialuridine and its derivatives.
References
Application Notes and Protocols for the Debenzoylation of Nucleosides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the removal of benzoyl protecting groups from nucleosides, a critical step in the synthesis of nucleoside analogues for research and drug development. The protocols outlined below focus on two widely used and effective methods: treatment with methanolic ammonia (B1221849) and Zemplén deacylation using sodium methoxide (B1231860) in methanol (B129727).
Introduction
Benzoyl groups are commonly used to protect the exocyclic amino and hydroxyl functionalities of nucleosides during chemical synthesis. Their removal, or debenzoylation, is a key final step to yield the desired unprotected nucleoside. The choice of debenzoylation method depends on the specific nucleoside and the presence of other protecting groups. The following protocols offer reliable procedures for achieving efficient debenzoylation.
General Experimental Workflow
The overall process for the debenzoylation of nucleosides, from the protected starting material to the final purified product, is illustrated in the workflow diagram below.
Caption: General workflow for the debenzoylation of nucleosides.
Protocol 1: Debenzoylation using Methanolic Ammonia
This method is particularly effective for the removal of N-benzoyl groups from nucleobases.
General Procedure:
-
Dissolution: Dissolve the benzoyl-protected nucleoside in methanol.
-
Reaction: Add a solution of ammonia in methanol (typically saturated) to the dissolved nucleoside. The reaction is usually carried out at room temperature or with gentle heating.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica (B1680970) gel column chromatography.
Experimental Examples:
| Nucleoside Derivative | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N⁶-Benzoyl-2'-deoxyadenosine | Saturated Methanolic Ammonia | Methanol | Room Temperature | 16 | >95 |
| N⁴-Benzoyl-2'-deoxycytidine | Saturated Methanolic Ammonia | Methanol | 55 | 2 | >90 |
| N²-Benzoyl-2'-deoxyguanosine | Saturated Methanolic Ammonia | Methanol | Room Temperature | 24 | ~90 |
Protocol 2: Zemplén Debenzoylation (Sodium Methoxide in Methanol)
The Zemplén deacylation is a classic and highly efficient method for removing O-benzoyl groups from the sugar moiety of nucleosides.
General Procedure:
-
Dissolution: Dissolve the benzoyl-protected nucleoside in anhydrous methanol.
-
Reaction: Add a catalytic amount of sodium methoxide (as a solid or a solution in methanol). The reaction is typically conducted at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Neutralization: Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid or Dowex-50 H⁺ resin).
-
Workup: Filter off the resin (if used) and evaporate the solvent.
-
Purification: Purify the resulting deprotected nucleoside by crystallization or column chromatography.[1]
Experimental Examples:
| Nucleoside Derivative | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Per-O-benzoyl-uridine | 0.1 M NaOMe in MeOH | Methanol | Room Temperature | 2 | >95 |
| 2',3',5'-Tri-O-benzoyl-adenosine | 0.1 M NaOMe in MeOH | Methanol | Room Temperature | 3 | >95 |
| 2',3',5'-Tri-O-benzoyl-cytidine | 0.1 M NaOMe in MeOH | Methanol | Room Temperature | 2 | >95 |
Signaling Pathway and Logical Relationships
The debenzoylation reaction proceeds via a base-catalyzed hydrolysis of the benzoyl ester or amide bond. The general mechanism is depicted below.
Caption: Mechanism of base-catalyzed debenzoylation of nucleosides.
Detailed Methodologies
Thin Layer Chromatography (TLC) for Reaction Monitoring
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of dichloromethane (B109758) (DCM) and methanol (MeOH) is commonly used. A typical starting ratio is 95:5 (DCM:MeOH), which can be adjusted based on the polarity of the compounds.
-
Visualization:
-
UV Light: The most common non-destructive method. Spots of UV-active compounds will appear dark under a UV lamp (254 nm).[2]
-
Iodine: Placing the TLC plate in a chamber with iodine crystals will stain the spots of many organic compounds a brownish color.[2]
-
Potassium Permanganate Stain: A useful stain for compounds that can be oxidized. The plate is dipped in the stain, and spots appear as yellow-brown on a purple background.[2]
-
-
Procedure: A small aliquot of the reaction mixture is spotted on the TLC plate alongside the starting material for comparison. The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value) indicates the progress of the reaction.
Purification by Recrystallization
-
Dissolve the crude deprotected nucleoside in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a mixture with water).
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Purification by Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or DCM).
-
Pack a column with the slurry.
-
Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of methanol in dichloromethane).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified deprotected nucleoside.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Methanolic ammonia is corrosive and has a strong odor. Handle with care.
-
Sodium methoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Handle all organic solvents with caution as they are flammable and may be toxic.
References
Application Notes and Protocols for Assessing Mitochondrial Toxicity of 3',5'-Di-O-benzoyl Fialuridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fialuridine (B1672660) (FIAU), a nucleoside analogue once investigated for the treatment of Hepatitis B, was found to cause severe and often fatal mitochondrial toxicity in clinical trials, leading to lactic acidosis and liver failure.[1] This toxicity was not predicted by standard preclinical animal studies, highlighting the need for robust in vitro assays to identify mitochondrial liabilities early in drug development. The underlying mechanism of FIAU's toxicity is the inhibition of mitochondrial DNA (mtDNA) polymerase gamma (Polγ) by its triphosphate metabolite, leading to impaired mtDNA replication, depletion of mtDNA, and subsequent mitochondrial dysfunction.[2][3][4][5]
3',5'-Di-O-benzoyl Fialuridine is a prodrug of FIAU, designed to enhance its bioavailability. It is anticipated that upon cellular uptake, the benzoyl groups are cleaved by intracellular esterases, releasing the active FIAU molecule. Therefore, assays designed to assess the mitochondrial toxicity of FIAU are directly applicable to its prodrug, with the consideration that sufficient incubation time must be allowed for the intracellular conversion to occur.
These application notes provide detailed protocols for a panel of in vitro assays to evaluate the mitochondrial toxicity of this compound.
Mechanism of Fialuridine-Induced Mitochondrial Toxicity
The proposed signaling pathway for Fialuridine-induced mitochondrial toxicity is initiated by its cellular uptake and subsequent phosphorylation. Intracellular kinases convert FIAU into its active triphosphate form, FIAU-triphosphate (FIAU-TP). FIAU-TP then competitively inhibits the mitochondrial DNA polymerase gamma, the sole enzyme responsible for replicating mitochondrial DNA. This inhibition leads to a reduction in mtDNA copy number, impairing the synthesis of essential protein subunits of the electron transport chain (ETC). The compromised ETC results in decreased ATP production, increased production of reactive oxygen species (ROS), and a loss of mitochondrial membrane potential, ultimately leading to cellular apoptosis and organ toxicity.
Caption: Fialuridine Mitochondrial Toxicity Pathway.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on Fialuridine (FIAU). It is important to note that these values may vary depending on the cell type, exposure duration, and specific assay conditions.
Table 1: Inhibition of DNA Polymerase Gamma by FIAU Triphosphate (FIAU-TP)
| Parameter | Value (µM) | Polymerase | Reference |
| Kᵢ | 0.015 | DNA Pol-γ | [3] |
| Kᵢ | 0.04 | DNA Pol-γ | [4] |
Table 2: Effects of FIAU on Mitochondrial Endpoints in Cultured Cells
| Cell Line | Assay | Endpoint | Concentration (µM) | Duration | Effect | Reference |
| HepG2 | mtDNA abundance | mtDNA level | 20 | 14 days | 30% decrease | [3] |
| HepaRG | ATP Content (Galactose) | IC₅₀ | 7.3 ± 3.8 | 2 weeks | 50% reduction | |
| HepaRG | ATP Content (Glucose) | IC₅₀ | 16.8 ± 2.3 | 2 weeks | 50% reduction | [6] |
| CEM | Cytotoxicity | IC₅₀ | ~2 | 6 days | 50% toxic dose | [7][8] |
| HepG2 | Cytotoxicity | IC₅₀ | ~34 | 6 days | 50% toxic dose | [7][8] |
| Isolated Rat Hepatic Mitochondria | mtDNA Synthesis | - | 25 | - | 14% decrease | [9] |
Experimental Protocols
Preparation of this compound for In Vitro Assays
-
Stock Solution Preparation:
-
Dissolve this compound in a suitable sterile solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM).
-
Ensure complete dissolution. Gentle warming or vortexing may be required.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.5%) and should be consistent across all experimental and control groups.
-
Glucose-Galactose (Glu/Gal) Assay for Mitochondrial Toxicity
This assay assesses a compound's potential to cause mitochondrial toxicity by comparing its cytotoxicity in cells grown in media containing either glucose or galactose as the primary carbohydrate source. Cells grown in galactose-containing medium are more reliant on mitochondrial oxidative phosphorylation for ATP production.
Caption: Glucose-Galactose (Glu/Gal) Assay Workflow.
Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2, HepaRG) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Media Exchange:
-
For the "Glucose" condition, replace the culture medium with fresh medium containing a high concentration of glucose (e.g., 25 mM).
-
For the "Galactose" condition, replace the culture medium with medium containing galactose (e.g., 10 mM) instead of glucose.
-
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours). For delayed toxicity, longer incubation times may be necessary.[6]
-
Viability Assessment: Measure cell viability using a suitable assay, such as an ATP content assay (e.g., CellTiter-Glo®) or an MTT assay.
-
Data Analysis: Calculate the IC₅₀ values for both the glucose and galactose conditions. A significant leftward shift in the IC₅₀ curve and a lower IC₅₀ value in the galactose medium compared to the glucose medium indicates mitochondrial toxicity.
Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time. By sequentially injecting mitochondrial inhibitors, key parameters of mitochondrial function can be determined.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Compound Treatment: Treat the cells with this compound for the desired duration.
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in a non-CO₂ incubator at 37°C.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.
-
-
Seahorse XF Analyzer Run:
-
Load the sensor cartridge with the mitochondrial inhibitors: oligomycin (B223565) (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors).
-
Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
-
Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in these parameters in treated cells compared to control cells indicates mitochondrial dysfunction.
JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
The JC-1 assay uses a fluorescent dye that differentially accumulates in mitochondria based on their membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time. Include positive (e.g., CCCP, a mitochondrial uncoupler) and negative (vehicle) controls.
-
JC-1 Staining:
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).
-
Add JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.
-
Red fluorescence (J-aggregates) is typically measured at Ex/Em ~585/590 nm.
-
Green fluorescence (J-monomers) is typically measured at Ex/Em ~510/527 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.
ATP Quantification Assay
This assay directly measures the intracellular ATP levels, which can be depleted as a consequence of mitochondrial dysfunction.
Protocol:
-
Cell Treatment: Treat cells in a 96-well plate with this compound.
-
ATP Measurement:
-
Use a commercial ATP quantification kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Follow the manufacturer's instructions, which typically involve adding a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Luminescence Reading: Measure the luminescence using a microplate reader.
-
Data Analysis: A dose-dependent decrease in ATP levels in treated cells compared to control cells suggests mitochondrial toxicity.
Quantification of Mitochondrial DNA (mtDNA) Copy Number
This assay determines the relative amount of mtDNA compared to nuclear DNA (nDNA) using quantitative real-time PCR (qPCR). A decrease in the mtDNA/nDNA ratio indicates mtDNA depletion.
Protocol:
-
Cell Treatment and DNA Extraction:
-
Treat cells with this compound.
-
Extract total DNA from the cells using a commercial DNA extraction kit.
-
-
qPCR:
-
Perform qPCR using primers specific for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M).
-
Include a no-template control and a standard curve if absolute quantification is desired.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes.
-
Calculate the relative mtDNA copy number using the ΔΔCt method. A decrease in the mtDNA/nDNA ratio in treated cells is indicative of mtDNA depletion.[10]
-
Conclusion
The suite of assays described in these application notes provides a comprehensive approach to evaluating the potential mitochondrial toxicity of this compound. By assessing multiple mitochondrial parameters, from the initial inhibition of mtDNA replication to downstream functional consequences like altered respiration and ATP production, researchers can gain a detailed understanding of a compound's mitochondrial liability profile. Given the history of Fialuridine, a thorough investigation of the mitochondrial effects of any of its derivatives is a critical step in preclinical safety assessment.
References
- 1. Fialuridine - Wikipedia [en.wikipedia.org]
- 2. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mammalian DNA polymerases alpha, beta, gamma, delta, and epsilon incorporate fialuridine (FIAU) monophosphate into DNA and are inhibited competitively by FIAU Triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The utility of a differentiated preclinical liver model, HepaRG cells, in investigating delayed toxicity via inhibition of mitochondrial-replication induced by fialuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of fialuridine on replication of mitochondrial DNA in CEM cells and in human hepatoblastoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of fialuridine on replication of mitochondrial DNA in CEM cells and in human hepatoblastoma cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fialuridine is phosphorylated and inhibits DNA synthesis in isolated rat hepatic mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A mechanistic biomarker investigation of fialuridine hepatotoxicity using the chimeric TK-NOG Hu-liver mouse model and in vitro micropatterned hepatocyte cocultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3',5'-Di-O-benzoyl Fialuridine Prodrug Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for the preclinical evaluation of 3',5'-Di-O-benzoyl Fialuridine (B1672660), a prodrug of the antiviral nucleoside analog Fialuridine (FIAU). The protocols outlined below cover the synthesis, characterization, and evaluation of the prodrug's physicochemical properties, in vitro biological activity, and toxicity profile, with a strong emphasis on assessing the risk of mitochondrial toxicity, a known liability of the parent drug.
Introduction
Fialuridine (FIAU) is a potent nucleoside analog that showed promise against hepatitis B virus. However, its clinical development was halted due to severe and unexpected hepatotoxicity in patients, which was not predicted by standard preclinical animal models.[1] This toxicity was later attributed to mitochondrial damage resulting from the incorporation of FIAU into mitochondrial DNA (mtDNA), leading to impaired mtDNA synthesis and subsequent liver failure and lactic acidosis.[1][2] The 3',5'-Di-O-benzoyl Fialuridine prodrug is designed to improve the physicochemical properties of FIAU, potentially enhancing its oral bioavailability. However, a thorough preclinical evaluation is critical to ensure that the prodrug strategy does not exacerbate the inherent mitochondrial toxicity of the parent compound.
This document provides detailed protocols for a comprehensive preclinical assessment of this prodrug, focusing on methods that are sensitive to the known toxicological profile of Fialuridine.
Physicochemical Characterization
A thorough characterization of the this compound prodrug is the foundational step in its evaluation. This includes confirming its identity, purity, and relevant physicochemical properties.
Synthesis and Purification (Proposed Method)
The following is a proposed synthetic route for this compound based on standard nucleoside chemistry.
Protocol 2.1: Synthesis of this compound
-
Dissolution: Dissolve Fialuridine (1 equivalent) in anhydrous pyridine.
-
Acylation: Cool the solution to 0°C in an ice bath. Add benzoyl chloride (2.5 equivalents) dropwise with constant stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Structural and Purity Analysis
Table 1: Analytical Methods for Prodrug Characterization
| Parameter | Method | Expected Outcome |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Spectra consistent with the proposed structure of this compound. |
| Purity | High-Performance Liquid Chromatography (HPLC) | Purity >95%. |
| Solubility | Kinetic and thermodynamic solubility assays in various buffers (e.g., PBS pH 7.4, simulated gastric and intestinal fluids). | Quantitative solubility data in mg/mL or µM. |
| LogP/LogD | Shake-flask method or computational prediction. | Octanol-water partition coefficient to assess lipophilicity. |
Protocol 2.2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
In Vitro Prodrug Conversion and Stability
The conversion of the prodrug to the active parent drug, Fialuridine, is a critical step for its pharmacological activity. These assays evaluate the chemical and enzymatic stability of the prodrug.
Protocol 3.1: Chemical Stability Assay
-
Prepare stock solutions of the prodrug in a suitable organic solvent (e.g., DMSO).
-
Incubate the prodrug at a final concentration of 10 µM in various aqueous buffers (e.g., pH 1.2, 6.8, and 7.4) at 37°C.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots and quench the reaction with an equal volume of cold acetonitrile.
-
Analyze the samples by HPLC (as described in Protocol 2.2) to quantify the remaining prodrug and the formation of Fialuridine.
-
Calculate the half-life (t½) of the prodrug at each pH.
Protocol 3.2: Enzymatic Stability in Plasma and Liver Microsomes
-
Prepare reaction mixtures containing the prodrug (1 µM) in either human plasma or human liver microsomes (0.5 mg/mL protein) fortified with an NADPH regenerating system.
-
Incubate the mixtures at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile with an internal standard).
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the disappearance of the prodrug and the appearance of Fialuridine.
-
Determine the in vitro half-life and intrinsic clearance.
Table 2: In Vitro Stability and Conversion Summary
| Matrix | Parameter |
| pH 1.2 Buffer | Half-life (t½) |
| pH 6.8 Buffer | Half-life (t½) |
| pH 7.4 Buffer | Half-life (t½) |
| Human Plasma | Half-life (t½) |
| Human Liver Microsomes | Intrinsic Clearance (CLint) |
In Vitro Efficacy and Cytotoxicity
These assays are designed to determine the biological activity of the prodrug and its parent compound, with a particular focus on hepatotoxicity.
Protocol 4.1: Antiviral Activity Assay (Hepatitis B Virus)
-
Culture HepG2.2.15 cells, which constitutively express HBV, in appropriate media.
-
Treat the cells with serial dilutions of this compound, Fialuridine (positive control), and a vehicle control.
-
After a 7-day incubation, collect the cell culture supernatant.
-
Quantify the amount of secreted HBV DNA using quantitative PCR (qPCR).
-
Determine the half-maximal effective concentration (EC₅₀) for both the prodrug and the parent drug.
Protocol 4.2: Cytotoxicity in Human Hepatocytes (3D Spheroid Model)
Given the known delayed and human-specific hepatotoxicity of Fialuridine, a long-term 3D human primary hepatocyte spheroid model is recommended.[3]
-
Spheroid Formation: Form spheroids from cryopreserved human primary hepatocytes in ultra-low attachment plates.
-
Dosing: After 5-7 days of spheroid formation, treat with a range of concentrations of the prodrug, Fialuridine, and a vehicle control. Re-dose every 2-3 days for up to 14 days.
-
Viability Assessment: At multiple time points (e.g., day 3, 7, 10, 14), assess cell viability using a luminescence-based ATP assay (e.g., CellTiter-Glo® 3D).
-
Data Analysis: Calculate the half-maximal cytotoxic concentration (CC₅₀) at each time point.
Table 3: In Vitro Efficacy and Cytotoxicity Data
| Compound | HBV EC₅₀ (µM) | HepG2 CC₅₀ (µM) | 3D Hepatocyte Spheroid CC₅₀ (Day 14, µM) |
| This compound | |||
| Fialuridine |
Mechanistic Toxicity Studies: Mitochondrial Function
These assays are crucial for investigating the potential for the prodrug to induce mitochondrial toxicity.
Protocol 5.1: Assessment of Mitochondrial DNA Content
-
Treat human hepatocytes (e.g., HepG2 or primary hepatocytes) with non-toxic concentrations of the prodrug and Fialuridine for an extended period (e.g., 7-14 days).
-
Isolate total DNA from the cells.
-
Perform quantitative PCR (qPCR) using primers specific for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M) to determine the relative mitochondrial DNA copy number.[4]
-
Compare the mtDNA/nDNA ratio in treated cells to that in vehicle-treated control cells.
Protocol 5.2: Measurement of Mitochondrial Respiration
-
Plate human hepatocytes in a Seahorse XF Cell Culture Microplate.
-
Treat the cells with the prodrug and Fialuridine for the desired duration.
-
Perform a Seahorse XF Cell Mito Stress Test to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Table 4: Mitochondrial Toxicity Endpoints
| Compound | Concentration | Mitochondrial DNA Content (% of Control) | Basal Respiration (% of Control) | ATP Production (% of Control) |
| This compound | ||||
| Fialuridine |
In Vivo Pharmacokinetics and Toxicity (Humanized Mouse Model)
Due to the human-specific nature of Fialuridine toxicity, a chimeric mouse model with a humanized liver is the most appropriate in vivo system for preclinical evaluation.[5]
Protocol 6.1: Pharmacokinetic Study
-
Administer a single oral dose of this compound to humanized mice.
-
Collect blood samples at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analyze plasma samples by LC-MS/MS to determine the concentrations of the prodrug and Fialuridine.
-
Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½).
Protocol 6.2: Repeat-Dose Toxicity Study
-
Administer daily oral doses of the prodrug and Fialuridine to humanized mice for at least 14 days.
-
Monitor the animals for clinical signs of toxicity, body weight changes, and food consumption.
-
Collect blood samples at the end of the study for clinical chemistry analysis (including liver function tests like ALT and AST) and lactate (B86563) measurement.
-
At necropsy, collect liver tissue for histopathological examination and analysis of mitochondrial DNA content.
Table 5: In Vivo Study Endpoints
| Treatment Group | Dose (mg/kg) | Plasma AUC₀₋₂₄ (ng·h/mL) - Prodrug | Plasma AUC₀₋₂₄ (ng·h/mL) - Fialuridine | ALT (U/L) | Liver Histopathology Findings | Liver mtDNA Content (% of Control) |
| Vehicle Control | 0 | |||||
| This compound | Low | |||||
| This compound | High | |||||
| Fialuridine |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the preclinical evaluation of this compound.
Fialuridine's Proposed Mitochondrial Toxicity Pathway
Caption: Proposed signaling pathway for Fialuridine-induced mitochondrial toxicity.
References
- 1. medrxiv.org [medrxiv.org]
- 2. Mitochondrial injury. Lessons from the fialuridine trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A method for measuring mitochondrial DNA copy number in pediatric populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3',5'-Di-O-benzoyl Fialuridine Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro concentration of 3',5'-Di-O-benzoyl Fialuridine while maintaining cell viability.
I. Overview
This compound is a prodrug of Fialuridine (FIAU), a nucleoside analog investigated for its antiviral properties. The benzoyl groups are intended to enhance cell permeability, and upon entering the cell, they are cleaved by intracellular esterases to release the active compound, FIAU. FIAU is then phosphorylated and can be incorporated into mitochondrial DNA, leading to inhibition of DNA polymerase gamma and subsequent mitochondrial dysfunction and cell death.[1] Therefore, optimizing the concentration of the prodrug is critical to maximize its therapeutic effect while minimizing off-target cytotoxicity.
II. Troubleshooting Guides
This section addresses specific issues that may arise during cell viability experiments involving this compound.
Problem ID: PRODRUG-V-01
Issue: High variability in cell viability results between replicate wells.
| Potential Cause | Suggested Solution |
| Incomplete Solubilization of this compound: The benzoylated prodrug may have poor aqueous solubility, leading to precipitation in the culture medium and uneven distribution. | 1. Prepare a high-concentration stock solution in 100% DMSO. Ensure complete dissolution by vortexing and gentle warming if necessary. 2. Perform serial dilutions of the DMSO stock in pre-warmed culture medium. Add the diluted compound to the cells immediately after preparation. 3. Visually inspect for precipitation under a microscope after adding the compound to the wells. 4. Maintain a final DMSO concentration below 0.5% in the cell culture to avoid solvent-induced toxicity. |
| Uneven Cell Seeding: Inconsistent cell numbers per well will lead to variability in the final viability readout. | 1. Ensure a single-cell suspension before plating by thorough but gentle pipetting. 2. Use a calibrated multichannel pipette and ensure consistent technique. |
| Edge Effects: Wells on the periphery of the plate are more prone to evaporation, leading to changes in compound concentration. | 1. Avoid using the outer wells of the plate for experimental conditions. 2. Fill the outer wells with sterile PBS or water to maintain humidity. |
Problem ID: PRODRUG-V-02
Issue: Unexpectedly high cell viability, even at high concentrations of the prodrug.
| Potential Cause | Suggested Solution |
| Low Esterase Activity in the Cell Line: The cell line used may have low levels of the necessary esterases to convert the prodrug to its active form, FIAU. | 1. Select a cell line with known high esterase activity. Liver-derived cell lines like HepaRG are often more metabolically active than some cancer cell lines.[2] 2. Compare the cytotoxicity of the prodrug with that of the active compound (FIAU) to determine if the lack of efficacy is due to poor conversion. 3. If possible, measure the esterase activity in your cell line of choice. |
| Short Incubation Time: The conversion of the prodrug and the subsequent induction of mitochondrial toxicity may require a longer incubation period. | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours, and longer for delayed toxicity) to determine the optimal treatment duration. FIAU-induced toxicity can be delayed.[2] |
| Compound Instability: The benzoyl ester linkages may be unstable in the cell culture medium over time, leading to degradation before it can enter the cells. | 1. Refresh the culture medium with freshly diluted compound every 24-48 hours for long-term experiments. |
Problem ID: PRODRUG-V-03
Issue: Discrepancy between results from different cell viability assays.
| Potential Cause | Suggested Solution |
| Assay Interference: The chemical structure of the prodrug or its metabolites may interfere with the chemistry of certain viability assays (e.g., direct reduction of tetrazolium salts like MTT). | 1. Run a cell-free control to check for direct interaction between the compound and the assay reagents. 2. Use an alternative viability assay that measures a different cellular parameter. For example, if using an MTT (metabolic activity) assay, consider complementing it with a CellTiter-Glo® (ATP content) or a trypan blue exclusion (membrane integrity) assay. |
| Different Mechanisms of Cell Death: The compound may induce apoptosis at lower concentrations and necrosis at higher concentrations, which can be detected differently by various assays. | 1. Use multiple assays to get a more comprehensive picture of the cellular response. 2. Consider assays that can differentiate between apoptosis and necrosis. |
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell viability assays?
A1: Specific cytotoxic concentration (CC50) values for this compound are not widely reported. However, based on the known toxicity of its active metabolite, Fialuridine (FIAU), a starting range of 0.1 µM to 100 µM is recommended for initial screening. The optimal concentration will be highly dependent on the cell line and incubation time. For reference, FIAU has shown toxic effects in HepaRG cells at around 10 µM after extended dosing.[2]
Q2: How should I prepare the stock solution of this compound?
A2: Due to the hydrophobicity of the benzoyl groups, the prodrug is likely to have low aqueous solubility. It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: Which cell lines are most appropriate for studying the effects of this prodrug?
A3: The choice of cell line is critical. Since the activation of the prodrug depends on intracellular esterases, cell lines with high metabolic activity are preferred.
-
HepaRG cells: A human hepatic progenitor cell line that can be differentiated into hepatocyte-like cells, which are metabolically active and a relevant model for studying liver toxicity.[2]
-
Primary Human Hepatocytes: Considered the "gold standard" for in vitro drug metabolism and toxicity studies, but their availability and viability can be limitations.
-
HepG2 cells: A human liver cancer cell line that is commonly used, but it may have lower metabolic activity compared to HepaRG and primary hepatocytes.[2]
Q4: What is the mechanism of cytotoxicity of Fialuridine (the active metabolite)?
A4: Fialuridine is a nucleoside analog that gets incorporated into mitochondrial DNA (mtDNA). This incorporation inhibits the function of DNA polymerase gamma, the enzyme responsible for mtDNA replication. The disruption of mtDNA replication leads to a decline in the function of the mitochondrial respiratory chain, resulting in decreased ATP production, increased lactate (B86563) levels, and ultimately, cell death.[1]
IV. Quantitative Data Summary
| Compound | Cell Line | Assay Duration | CC50 (µM) | Reference |
| Fialuridine (FIAU) | CEM (Human T cells) | 6 days | ~2 | [3] |
| Fialuridine (FIAU) | HepG2 (Human hepatoblastoma) | 6 days | ~34 | [3] |
| Fialuridine (FIAU) | HepaRG (Differentiated human hepatoma) | 2 weeks | Toxic effects observed at ~10 µM | [2] |
| Fialuridine (FIAU) | Human Myotubes | 1-3 weeks | Dose-dependent reduction in myotubes starting at 0.01 µM | [4] |
V. Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare a 10 mM stock solution: Dissolve the required amount of this compound powder in high-purity, anhydrous DMSO. Ensure complete dissolution by vortexing. Gentle warming (to no more than 37°C) can be applied if necessary.
-
Aliquot and store: Dispense the stock solution into small, single-use aliquots and store at -20°C or -80°C.
-
Prepare working solutions: On the day of the experiment, thaw an aliquot of the stock solution. Perform a serial dilution in pre-warmed, complete cell culture medium to achieve the desired final concentrations. It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation. The final DMSO concentration in the culture should not exceed 0.5%.
Protocol 2: General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add fresh medium containing the various concentrations of this compound. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the CC50 value.
VI. Visualizations
Caption: Workflow for assessing cell viability after treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of primary human hepatocytes and hepatoma cell line Hepg2 with regard to their biotransformation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com.cn]
preventing degradation of 3',5'-Di-O-benzoyl Fialuridine in solution
This technical support center provides guidance on the proper handling, storage, and troubleshooting for experiments involving 3',5'-Di-O-benzoyl Fialuridine (B1672660) to minimize its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 3',5'-Di-O-benzoyl Fialuridine degradation in solution?
A1: The primary cause of degradation is the hydrolysis of the 3'- and 5'-O-benzoyl ester groups. This reaction is highly dependent on the pH and temperature of the solution. Basic conditions significantly accelerate the hydrolysis, leading to the formation of fialuridine and benzoic acid.
Q2: What are the recommended storage conditions for this compound in its solid form and in solution?
A2: In its solid form, the compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage in solution, it is advisable to use an anhydrous aprotic solvent and store at -20°C or below. For long-term storage, preparing fresh solutions is always recommended.
Q3: Which solvents are recommended for dissolving this compound?
A3: Anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Dioxane are recommended. Protic solvents, especially those containing water or alcohols, should be used with caution and for immediate use only, as they can participate in the hydrolysis of the benzoyl esters.
Q4: How can I monitor the degradation of my this compound sample?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective method for monitoring the degradation. A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for quantification of its purity over time.
Troubleshooting Guide
Issue 1: I observe new peaks in my HPLC chromatogram after storing my this compound solution.
-
Question: What are these new peaks likely to be?
-
Answer: The new peaks are most likely degradation products. The primary degradation pathway is the hydrolysis of the benzoyl esters, leading to the formation of mono-debenzoylated intermediates (3'-O-benzoyl Fialuridine and 5'-O-benzoyl Fialuridine) and fully deprotected Fialuridine. Benzoic acid will also be formed as a byproduct.
-
-
Question: How can I confirm the identity of these new peaks?
-
Answer: You can confirm the identity of the degradation products by comparing their retention times with those of commercially available standards of Fialuridine and benzoic acid. Alternatively, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify the molecular weights of the compounds in each peak.
-
-
Question: What steps can I take to prevent this degradation in the future?
-
Answer:
-
Solvent Choice: Use anhydrous aprotic solvents for stock solutions. If aqueous buffers are necessary for your experiment, prepare the working solution immediately before use.
-
pH Control: Avoid basic conditions. If a buffer is required, use one with a neutral or slightly acidic pH (pH 4-6).
-
Temperature: Store stock solutions at -80°C and working solutions on ice for the duration of the experiment.
-
Freshness: Always use freshly prepared solutions for critical experiments.
-
-
Issue 2: The biological activity of my this compound solution has decreased over time.
-
Question: Could degradation be the cause of the reduced activity?
-
Answer: Yes, this is highly likely. This compound is a prodrug, and its activity may depend on the intact molecule. Degradation to Fialuridine or other byproducts will alter the compound's properties and likely its biological activity.
-
-
Question: How can I assess the purity of my stored solution?
-
Answer: Use a validated stability-indicating RP-HPLC method to quantify the amount of intact this compound remaining in your solution.
-
-
Question: What is the best practice for maintaining the potency of the compound in solution?
-
Answer: Prepare small, single-use aliquots of your stock solution in an anhydrous aprotic solvent and store them at -80°C. Thaw an aliquot immediately before use and dilute it to the final concentration in your experimental buffer. Discard any unused portion of the thawed aliquot.
-
Stability of this compound Under Various Conditions
The following table summarizes the expected qualitative stability of this compound based on general principles of benzoylated nucleoside chemistry. Actual degradation rates should be determined experimentally.
| Condition | Temperature | Solvent/pH | Expected Stability | Primary Degradation Pathway |
| Storage (Solid) | -20°C | N/A | High | Minimal degradation |
| 4°C | N/A | Moderate | Slow hydrolysis if moisture is present | |
| Room Temperature | N/A | Low | Increased risk of hydrolysis with ambient moisture | |
| Storage (Solution) | -80°C | Anhydrous DMSO, DMF | High | Minimal degradation |
| -20°C | Anhydrous DMSO, DMF | Good | Very slow hydrolysis | |
| 4°C | Aqueous Buffer (pH < 6) | Low to Moderate | Acid-catalyzed hydrolysis | |
| 4°C | Aqueous Buffer (pH 7) | Low | Neutral hydrolysis | |
| 4°C | Aqueous Buffer (pH > 8) | Very Low | Base-catalyzed hydrolysis | |
| Room Temperature | Any | Very Low | Rapid degradation |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the potential degradation products and pathways for this compound.
1. Materials:
-
This compound
-
HPLC grade acetonitrile (B52724) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
RP-HPLC system with UV detector
-
pH meter
2. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
3. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 1 hour.
-
Neutralize with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Keep the solid compound in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed solid in methanol for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (100 µg/mL in methanol) to direct sunlight for 48 hours.
-
Keep a control sample in the dark.
-
4. HPLC Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating RP-HPLC method.
-
Example HPLC Conditions:
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
Visualizations
Technical Support Center: Enhancing Cell Permeability of Nucleoside Analogs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of nucleoside analogs.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments.
Problem: Low Intracellular Concentration of Nucleoside Analog
Possible Cause 1: Poor Passive Diffusion Across the Cell Membrane
Many nucleoside analogs are hydrophilic and struggle to cross the lipophilic cell membrane efficiently.
-
Solution 1: Employ a Prodrug Strategy. Modify the nucleoside analog into a more lipophilic prodrug. This can be achieved by attaching moieties like amino acids, lipids, or phosphoramidates. These groups can mask the polar functionalities of the parent drug, facilitating its passage across the cell membrane. Once inside the cell, these promoieties are cleaved by intracellular enzymes, releasing the active nucleoside analog.[1][2][3]
-
Solution 2: Utilize a Nanoparticle Delivery System. Encapsulating the nucleoside analog in polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve cellular uptake.[4][5][6] Nanoparticles can be taken up by cells through endocytosis, bypassing the need for direct membrane translocation.
-
Solution 3: Formulate with Liposomes. Liposomes, which are lipid-based vesicles, can encapsulate hydrophilic nucleoside analogs in their aqueous core. They can fuse with the cell membrane to release their contents directly into the cytoplasm.
Possible Cause 2: Rapid Efflux by Cellular Transporters
The nucleoside analog may be a substrate for efflux pumps like P-glycoprotein (P-gp) or Multidrug Resistance-associated Proteins (MRPs), which actively transport the drug out of the cell.
-
Solution 1: Co-administration with an Efflux Pump Inhibitor. While primarily a research tool, using known inhibitors of specific efflux pumps can help determine if efflux is the primary reason for low intracellular concentrations.
-
Solution 2: Prodrug Design to Avoid Transporter Recognition. Design a prodrug that is not a substrate for the prevalent efflux transporters in your cell model.
-
Solution 3: Nanoparticle Formulation. Encapsulation within nanoparticles can shield the drug from recognition by efflux pumps.
Possible Cause 3: Low Expression or Activity of Nucleoside Transporters
Many nucleoside analogs rely on specific uptake transporters, such as human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs), to enter the cell.
-
Solution 1: Characterize Transporter Expression. Quantify the expression levels of relevant nucleoside transporters in your cell line using techniques like qPCR or Western blotting. This will help you understand the primary uptake mechanism.
-
Solution 2: Select a Cell Line with Appropriate Transporter Expression. If possible, choose a cell line known to express high levels of the necessary uptake transporters for your specific nucleoside analog.
-
Solution 3: Bypass Transporter Dependence. Employ delivery strategies like liposomes or nanoparticles that do not rely on these specific transporters for cellular entry.
Problem: High Variability in Experimental Results
Possible Cause 1: Inconsistent Formulation of Delivery System
Variations in the size, charge, and encapsulation efficiency of liposomes or nanoparticles can lead to inconsistent results.
-
Solution: Optimize and Standardize Formulation Protocol. Follow a detailed, step-by-step protocol for the preparation of your delivery system. Characterize each batch for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency to ensure consistency.
Possible Cause 2: Low or Variable Encapsulation Efficiency
If the amount of drug loaded into your delivery system is low or varies between batches, the effective dose delivered to the cells will be inconsistent.
-
Solution: Optimize Drug Loading Parameters. Experiment with different drug-to-lipid or drug-to-polymer ratios, pH gradients, and loading methods (passive vs. active) to maximize and stabilize encapsulation efficiency.
Problem: Low Yield During Prodrug Synthesis
Possible Cause 1: Inefficient Coupling Reaction
The chemical reaction to attach the promoiety to the nucleoside analog may be inefficient.
-
Solution: Optimize Reaction Conditions. Experiment with different coupling reagents, solvents, temperatures, and reaction times. Ensure all reagents are of high quality and anhydrous where necessary.
Possible Cause 2: Degradation of Starting Materials or Product
The nucleoside analog or the resulting prodrug may be unstable under the reaction conditions.
-
Solution: Use Milder Reaction Conditions. Explore alternative synthetic routes that employ milder conditions. Use protecting groups for sensitive functional groups on the nucleoside analog that are not involved in the reaction.
Possible Cause 3: Difficult Purification
The prodrug may be difficult to separate from unreacted starting materials and byproducts.
-
Solution: Optimize Purification Method. Explore different chromatography techniques (e.g., normal phase, reverse phase) and solvent systems. Consider crystallization as a purification method.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I observe poor permeability of my nucleoside analog?
A1: The first step is to characterize the physicochemical properties of your nucleoside analog, such as its solubility and lipophilicity (LogP). This will help you understand the underlying reasons for its poor permeability. Subsequently, you should investigate the role of nucleoside transporters in its cellular uptake.
Q2: How do I choose between a prodrug approach, liposomes, or nanoparticles?
A2: The choice of delivery strategy depends on several factors, including the properties of your nucleoside analog, the target cell type, and the desired therapeutic outcome.
-
Prodrugs are often a good choice for improving oral bioavailability and can be designed to target specific enzymes or transporters.
-
Liposomes are versatile and can encapsulate both hydrophilic and hydrophobic drugs. They are particularly useful for intravenous delivery and can be modified with targeting ligands.
-
Nanoparticles can protect the drug from degradation, provide sustained release, and can also be targeted. They are a good option for drugs that are sensitive to enzymatic degradation.
The following decision-making workflow can guide your selection:
Caption: A decision tree to guide the selection of a suitable delivery strategy.
Q3: What are the key parameters to evaluate when developing a new delivery system for a nucleoside analog?
A3: Key parameters include:
-
In Vitro:
-
Cellular uptake and intracellular concentration of the nucleoside analog.
-
Cytotoxicity against target cells.
-
Permeability across cell monolayers (e.g., Caco-2).
-
Stability of the formulation in biological media.
-
-
In Vivo:
-
Pharmacokinetics (bioavailability, half-life).
-
Biodistribution.
-
Efficacy in a relevant disease model.
-
Toxicity and safety profile.
-
Data Presentation: Quantitative Comparison of Enhancement Strategies
The following tables summarize quantitative data from various studies to allow for easy comparison of different strategies to improve the permeability and bioavailability of nucleoside analogs.
Table 1: Comparison of Oral Bioavailability of Tenofovir Prodrugs
| Prodrug | Oral Bioavailability (%) | Fold Increase vs. Tenofovir | Reference |
| Tenofovir | < 2 | - | [7] |
| Tenofovir Disoproxil Fumarate (TDF) | 25-40 | ~12.5 - 20 | [8] |
| Tenofovir Alafenamide (TAF) | ~25 | ~12.5 | [8] |
| Tenofovir Dipivoxil Fumarate | ~30 | ~15 | [2] |
Table 2: Caco-2 Permeability of Floxuridine and its Amino Acid Ester Prodrugs
| Compound | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Fold Increase vs. Floxuridine | Reference |
| Floxuridine | 0.5 | - | [1] |
| 5'-L-Isoleucyl Floxuridine | 4.0 | 8 | [1] |
| 5'-L-Valyl Floxuridine | 5.5 | 11 | [1] |
Table 3: Comparison of Encapsulation Efficiency of Gemcitabine in Liposomes and Nanoparticles
| Formulation | Encapsulation Efficiency (%) | Reference |
| Conventional Liposomes | 23.8 ± 0.98 | [5] |
| PEGylated Liposomes | 26.1 ± 0.18 | [5] |
| PLGA Nanoparticles (50/50) | 12.7 ± 0.86 | [4] |
| PEGylated PLGA Nanoparticles | 18.8 ± 1.52 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Synthesis of an Amino Acid Phosphoramidate (B1195095) (ProTide) Prodrug of a Nucleoside Analog
This protocol describes a general method for the synthesis of a phosphoramidate prodrug.
Materials:
-
Nucleoside analog
-
Aryl phosphorodichloridate (e.g., phenyl phosphorodichloridate)
-
Amino acid ester hydrochloride (e.g., L-alanine methyl ester hydrochloride)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (TEA)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Phosphorylation of the Nucleoside:
-
Dissolve the nucleoside analog in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add aryl phosphorodichloridate dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
-
Addition of the Amino Acid Ester:
-
In a separate flask, suspend the amino acid ester hydrochloride in anhydrous DCM and add TEA. Stir for 15 minutes.
-
Add the amino acid ester solution to the reaction mixture from step 1.
-
Stir the reaction at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction with a small amount of water.
-
Dilute the mixture with DCM and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired phosphoramidate prodrug.
-
Workflow Diagram:
Caption: Workflow for the synthesis of a phosphoramidate prodrug.
Protocol 2: Encapsulation of a Hydrophilic Nucleoside Analog in PLGA Nanoparticles
This protocol outlines the double emulsion solvent evaporation method for encapsulating a hydrophilic drug.
Materials:
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v)
-
Nucleoside analog
-
Deionized water
Procedure:
-
Preparation of the Primary Emulsion (w/o):
-
Dissolve the nucleoside analog in a small volume of deionized water to create the internal aqueous phase.
-
Dissolve PLGA in DCM to create the organic phase.
-
Add the internal aqueous phase to the organic phase.
-
Emulsify using a high-speed homogenizer or sonicator to form a stable water-in-oil (w/o) emulsion.
-
-
Preparation of the Double Emulsion (w/o/w):
-
Add the primary emulsion to a larger volume of PVA solution (the external aqueous phase).
-
Immediately emulsify again using a high-speed homogenizer or sonicator to form a water-in-oil-in-water (w/o/w) double emulsion.
-
-
Solvent Evaporation:
-
Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Remove the supernatant and wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps two more times.
-
-
Lyophilization:
-
Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose).
-
Freeze-dry the suspension to obtain a powder of the drug-loaded nanoparticles.
-
Workflow Diagram:
References
- 1. Highly enhanced leukemia therapy and oral bioavailability from a novel amphiphilic prodrug of cytarabine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Rational design of a new cytarabine-based prodrug for highly efficient oral delivery of cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly enhanced leukemia therapy and oral bioavailability from a novel amphiphilic prodrug of cytarabine | Semantic Scholar [semanticscholar.org]
- 4. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Peptide-Oligonucleotide Conjugates Using a Heterobifunctional Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics of antiviral nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumor-Targeted Nanomedicines: Enhanced Anti-Tumor Efficacy In vivo of Doxorubicin-Loaded Long-Circulating Liposomes Modified with Cancer-Specific Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of 3',5'-Di-O-benzoyl Fialuridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 3',5'-Di-O-benzoyl Fialuridine (B1672660).
Introduction
3',5'-Di-O-benzoyl Fialuridine is a prodrug of Fialuridine (FIAU), a nucleoside analog investigated for its antiviral properties. The benzoyl groups are designed to enhance bioavailability, being cleaved in vivo to release the active compound, FIAU. However, clinical trials in the 1990s revealed severe, and in some cases fatal, off-target toxicity associated with FIAU, primarily mitochondrial toxicity leading to hepatic failure and lactic acidosis.[1][2][3] Understanding and mitigating these off-target effects is critical for any research involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of this compound?
A1: The primary off-target effect is severe mitochondrial toxicity caused by the active metabolite, Fialuridine (FIAU).[4] This toxicity was not predicted by initial preclinical animal studies but led to tragic outcomes in human clinical trials.[5] The toxicity manifests as hepatic failure, lactic acidosis, pancreatitis, neuropathy, and myopathy.[1][4]
Q2: What is the mechanism of FIAU-induced mitochondrial toxicity?
A2: FIAU is transported into the mitochondria, in humans, partly by the human equilibrative nucleoside transporter 1 (hENT1).[6] Inside the mitochondria, it is phosphorylated by thymidine (B127349) kinase 2 (TK2) to its triphosphate form.[6] This active form is then incorporated into mitochondrial DNA (mtDNA) by DNA polymerase gamma.[7] The incorporation of FIAU into mtDNA impairs DNA synthesis and leads to mitochondrial dysfunction.[7] This results in decreased mtDNA abundance, defective mitochondrial structure, accumulation of lipid droplets, and ultimately cell death.[7]
Q3: Why were the off-target effects not detected in standard preclinical animal models?
A3: The mitochondrial toxicity of FIAU is largely human-specific. This is thought to be due to differences in the mitochondrial transport of the drug in humans versus other species. Standard preclinical toxicology studies in mice, rats, dogs, and primates did not show the severe hepatotoxicity seen in humans.[5] More recent studies have shown that chimeric mice with "humanized" livers can replicate the hepatotoxicity observed in humans.[5]
Q4: What are the key clinical and cellular manifestations of toxicity?
A4: Key manifestations include:
-
Clinical: Nausea, vomiting, hepatic failure, severe lactic acidosis, pancreatitis, peripheral neuropathy, and myopathy.[1][4]
-
Cellular: Accumulation of microvesicular and macrovesicular fat in hepatocytes (steatosis), abnormal mitochondrial structure, and apoptosis.[1][8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cytotoxicity in cell-based assays, especially in human cell lines. | Off-target mitochondrial toxicity due to the active metabolite, FIAU. | 1. Confirm the cell line's origin. Human cell lines are more susceptible. 2. Perform a dose-response and time-course experiment to determine the EC50 and the onset of toxicity. Toxicity may be delayed.[6] 3. Assess mitochondrial function. (See Experimental Protocols section). |
| In vivo studies show signs of animal distress, such as weight loss, lethargy, or abnormal blood chemistry (e.g., elevated liver enzymes, lactate). | Systemic toxicity due to FIAU, particularly hepatotoxicity. | 1. Immediately reduce the dose or discontinue treatment. 2. Monitor blood lactate (B86563) and liver enzyme levels (ALT, AST). 3. Perform histological analysis of the liver to look for steatosis and mitochondrial abnormalities.[1] 4. Consider using chimeric mice with humanized livers for more predictive toxicology studies.[5] |
| Variability in experimental results between different batches of the compound. | Differences in purity or stability of the this compound prodrug. | 1. Verify the purity of each batch using analytical methods like HPLC. 2. Ensure proper storage conditions to prevent degradation. 3. Perform a fresh dose-response curve for each new batch to ensure consistent potency. |
| Difficulty distinguishing between on-target antiviral effects and off-target cytotoxicity. | Overlapping dose ranges for efficacy and toxicity. | 1. Determine the therapeutic index (ratio of the toxic dose to the therapeutic dose). 2. Use a lower, effective concentration for antiviral assays.[9] 3. Include a cytotoxicity assay in parallel with your antiviral assay to monitor cell health.[10] |
Experimental Protocols
Assessment of Mitochondrial DNA Depletion
This protocol is designed to quantify the amount of mitochondrial DNA (mtDNA) relative to nuclear DNA (nDNA) in cells treated with this compound. A decrease in the mtDNA/nDNA ratio is an indicator of mitochondrial toxicity.[11]
Methodology:
-
Cell Treatment: Culture human hepatocyte cell lines (e.g., HepG2) or primary human hepatocytes and treat with varying concentrations of this compound for a specified duration (e.g., 7-14 days).[7] Include a vehicle control.
-
DNA Extraction: Isolate total DNA from the treated and control cells using a commercial DNA extraction kit.
-
Quantitative PCR (qPCR):
-
Design primers specific for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M).
-
Perform qPCR using a SYBR Green or probe-based assay.
-
Calculate the relative amount of mtDNA to nDNA using the delta-delta Ct method.
-
-
Data Analysis: Compare the mtDNA/nDNA ratio in treated cells to that of the control cells. A significant decrease indicates mitochondrial DNA depletion.
Measurement of Mitochondrial Respiration
This assay assesses the effect of the compound on mitochondrial function by measuring the oxygen consumption rate (OCR).
Methodology:
-
Cell Plating: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.
-
Compound Treatment: Treat the cells with this compound for the desired time.
-
Seahorse XF Assay:
-
Wash the cells and replace the medium with XF Assay Medium.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
Measure the OCR at baseline and after each injection.
-
-
Data Analysis: Calculate parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity. Compare these parameters between treated and control cells.
In Vitro Cytotoxicity Assay
This protocol determines the concentration of this compound that causes 50% cell death (CC50).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate.
-
Compound Dilution: Prepare a serial dilution of this compound.
-
Treatment: Add the compound dilutions to the cells and incubate for a specified period (e.g., 72 hours).
-
Viability Assessment: Use a cell viability reagent such as MTT, MTS, or a luciferase-based assay (e.g., CellTiter-Glo®) to measure the percentage of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and calculate the CC50 value.
Visualizations
Caption: Signaling pathway of Fialuridine (FIAU)-induced mitochondrial toxicity.
Caption: Troubleshooting workflow for unexpected toxicity.
References
- 1. Hepatic failure and lactic acidosis due to fialuridine (FIAU), an investigational nucleoside analogue for chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nationalacademies.org [nationalacademies.org]
- 4. Mitochondrial injury. Lessons from the fialuridine trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Chronic Fialuridine Hepatotoxicity as Revealed in Primary Human Hepatocyte Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 11. A mechanistic biomarker investigation of fialuridine hepatotoxicity using the chimeric TK-NOG Hu-liver mouse model and in vitro micropatterned hepatocyte cocultures - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results in 3',5'-Di-O-benzoyl Fialuridine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3',5'-Di-O-benzoyl Fialuridine (B1672660). The content addresses potential unexpected results and offers guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Unexpected Cytotoxicity
Question 1: We observed significantly higher cytotoxicity in our cell line than anticipated for a prodrug. What could be the cause?
Answer: Unexpectedly high cytotoxicity can stem from several factors related to the compound's conversion and intrinsic properties:
-
Rapid or Efficient Prodrug Conversion: The 3',5'-di-O-benzoyl ester groups are designed to be cleaved by intracellular esterases to release the active drug, Fialuridine (FIAU).[1][2] The cell line you are using may have exceptionally high esterase activity, leading to a rapid and high intracellular concentration of active FIAU.
-
High Sensitivity to Fialuridine (FIAU): The parent compound, FIAU, is known to cause severe mitochondrial toxicity.[3][4][5] This occurs when FIAU is phosphorylated to its triphosphate form (FIAU-TP) and subsequently incorporated into mitochondrial DNA (mtDNA) by DNA polymerase gamma (pol-γ).[6] This incorporation leads to impaired mtDNA replication, mitochondrial dysfunction, and ultimately cell death.[6][7] Your cell line may have a high rate of FIAU phosphorylation or a pol-γ enzyme that is particularly susceptible to FIAU-TP.
-
Off-Target Effects of the Prodrug: Although less common, the intact 3',5'-Di-O-benzoyl Fialuridine molecule could have its own cytotoxic effects independent of its conversion to FIAU.
-
Impurity in Compound Stock: The compound batch may contain impurities, including residual active FIAU from the synthesis process, which would contribute to the observed toxicity.
Troubleshooting Steps:
-
Verify Prodrug Conversion: Use HPLC or LC-MS to analyze cell lysates over time to quantify the conversion rate of the benzoyl-prodrug to free FIAU.
-
Assess Mitochondrial Function: Conduct assays to measure mitochondrial health, such as measuring mitochondrial membrane potential (e.g., with TMRE stain) or oxygen consumption rate (e.g., using a Seahorse analyzer). A significant decrease in mitochondrial function would support FIAU-mediated toxicity.
-
Test Parent Compound: Run a parallel experiment with Fialuridine (FIAU) to establish a baseline 50% cytotoxic concentration (CC50) in your specific cell line. This will help determine if the observed toxicity is consistent with the level of prodrug conversion.
-
Purity Analysis: Re-verify the purity of your compound stock using analytical methods like HPLC and NMR.
Question 2: Our experiment showed lower-than-expected cytotoxicity, and the antiviral effect is minimal. Why might this be happening?
Answer: This result often points to issues with the activation of the prodrug or inherent resistance in the experimental system.
-
Inefficient Prodrug Cleavage: The cell line may have low intracellular esterase activity, leading to poor conversion of the benzoyl prodrug into active FIAU. Without efficient release, the concentration of the active compound may not reach the therapeutic threshold.
-
Low Anabolic Activation: FIAU requires phosphorylation by cellular kinases to become active. Low levels of the necessary kinases (like thymidine (B127349) kinase 2 in the mitochondria) will result in insufficient production of the active FIAU-TP.[8]
-
Cell Line Resistance: Some cell lines may be inherently resistant to the toxic effects of nucleoside analogs. This could be due to factors like rapid drug efflux, altered nucleotide metabolism, or a DNA polymerase gamma that does not efficiently incorporate FIAU-TP.
-
Compound Degradation: The compound may be unstable in your culture medium, degrading before it can be taken up by the cells.
Troubleshooting Steps:
-
Confirm Prodrug Uptake and Cleavage: Use HPLC or LC-MS to measure the intracellular concentrations of both the prodrug and free FIAU. This will confirm if the compound is entering the cells and being converted.
-
Use a Different Cell Line: Test the compound in a cell line known to be sensitive to nucleoside analogs, such as HepG2 cells, which are commonly used for HBV studies.[6]
-
Assess Compound Stability: Incubate the compound in your complete cell culture medium for the duration of your experiment and measure its concentration over time to check for degradation.
Category 2: Inconsistent Antiviral Efficacy
Question 3: We are seeing highly variable anti-HBV (Hepatitis B Virus) activity between experiments. What are the potential sources of this inconsistency?
Answer: Variability in antiviral assays can be frustrating. The issue often lies in the complex interplay between the prodrug, the host cell, and the virus.
-
Host Cell Dependency: The antiviral activity of FIAU is highly dependent on the host cell's metabolic machinery. Differences in cellular phosphorylation activity between cell batches or even passage numbers can lead to variable levels of active FIAU-TP, causing inconsistent viral inhibition.
-
Reversibility of Action: The anti-HBV activity of FIAU has been shown to be reversible. If the compound is removed or its concentration drops, viral replication can resume quickly. Inconsistent media changes or compound replenishment schedules can therefore lead to variable results.
-
Metabolite Activity: The de-iodinated metabolite of FIAU, known as FAU, has significantly less anti-HBV activity. If your experimental conditions promote the metabolism of FIAU to FAU, the overall antiviral effect will be diminished.
-
Assay Timing and Duration: The toxic effects of FIAU, which are linked to its mechanism of action, are often delayed.[4][9] Short-duration experiments may not capture the full extent of its antiviral activity or cytotoxicity, while longer experiments might show increased toxicity that confounds the efficacy measurement. The tragic 1993 clinical trial noted severe toxicity developing only after 9-13 weeks of treatment.[3][4][10]
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Use cells from a consistent passage number and ensure strict adherence to seeding densities and growth conditions.
-
Implement a Strict Dosing Schedule: Maintain a consistent schedule for media changes and compound replenishment to ensure stable drug exposure.
-
Monitor Both Prodrug and Metabolites: If possible, use analytical methods to track the intracellular concentrations of the benzoyl-prodrug, FIAU, and its key metabolites like FAU.
-
Optimize Assay Duration: Run a time-course experiment to determine the optimal endpoint for measuring antiviral activity before significant host cell toxicity skews the results.
Data Presentation: In Vitro Activity of Fialuridine (FIAU)
The following table summarizes key quantitative data for the active compound, Fialuridine (FIAU), which is the metabolic product of this compound. This data provides a benchmark for expected efficacy and cytotoxicity.
| Cell Line | Virus Strain | Parameter | Value (µM) | Selectivity Index (SI) | Reference |
| Human Hepatoblastoma (transfected with HBV genome) | HBV, subtype adw | IC₅₀ | 0.90 | 382.6 | |
| Human Hepatoblastoma (transfected with HBV genome) | HBV, subtype adw | CC₅₀ | 344.3 | 382.6 | |
| Human Hepatoma | Duck HBV | IC₅₀ | 0.075 | Not Reported | |
| Chicken Liver | Duck HBV | IC₅₀ | 156 | Not Reported |
-
IC₅₀ (50% Inhibitory Concentration): The concentration of a drug at which it inhibits 50% of viral replication.
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of a drug at which it causes a 50% reduction in cell viability.
-
Selectivity Index (SI): Calculated as CC₅₀/IC₅₀. A higher SI value indicates a more favorable safety profile.
Visualizations: Pathways and Workflows
Metabolic Activation and Mitochondrial Toxicity Pathway
This diagram illustrates the intracellular conversion of the prodrug to its active triphosphate form and the subsequent mechanism of mitochondrial toxicity.
Caption: Metabolic activation and toxicity pathway of Fialuridine.
Experimental Workflow for Investigating Unexpected Cytotoxicity
This workflow provides a logical sequence of steps to diagnose the root cause of unexpected cytotoxicity results.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to determine the concentration of the compound that causes a 50% reduction in cell viability (CC₅₀). The assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and wells with medium only (background control).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48, 72, or 96 hours). The delayed toxicity of FIAU may require longer incubation times.
-
MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of serum-free medium and 10 µL of MTT reagent to each well.[11][14]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[12][13]
-
Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[11]
-
Data Analysis: Subtract the average absorbance of the background control wells from all other readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to determine the CC₅₀ value.
Protocol 2: HPLC Analysis of Prodrug Conversion
This protocol provides a general framework for using High-Performance Liquid Chromatography (HPLC) to monitor the conversion of the lipophilic prodrug (this compound) to the more polar active compound (Fialuridine) in cell lysates.[15][16][17]
Materials:
-
HPLC system with a UV detector and a reverse-phase C18 column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein precipitation agent (e.g., ice-cold methanol (B129727) or acetonitrile)
-
Reference standards for both this compound and Fialuridine
Procedure:
-
Sample Preparation:
-
Culture and treat cells with the prodrug for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Harvest the cells, wash with cold PBS, and lyse them using a suitable buffer.
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile to the cell lysate. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the small molecules, and dry it under a vacuum or nitrogen stream.
-
Reconstitute the dried extract in a small, known volume of the HPLC mobile phase.
-
-
HPLC Method:
-
Column: Standard reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for the compounds (e.g., 260-270 nm).[16][17]
-
Gradient: A gradient elution is necessary to separate the nonpolar prodrug from the polar active compound. An example gradient:
-
0-5 min: 10% B
-
5-25 min: Ramp from 10% to 90% B
-
25-30 min: Hold at 90% B
-
30-35 min: Return to 10% B and equilibrate.
-
-
-
Analysis:
-
Inject the prepared reference standards to determine their retention times. The benzoyl-prodrug will have a much longer retention time than the more polar Fialuridine.
-
Inject the reconstituted cell extracts.
-
Identify and integrate the peak areas corresponding to the prodrug and the active compound in your samples.
-
Create a standard curve for each compound to quantify their concentrations in the cell lysate at each time point. This will allow you to determine the rate of intracellular conversion.
-
References
- 1. A concept of dual-responsive prodrugs based on oligomerization-controlled reactivity of ester groups: an improvement of cancer cells versus neutrophils selectivity of camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fialuridine - Wikipedia [en.wikipedia.org]
- 4. Mitochondrial injury. Lessons from the fialuridine trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms for the anti-hepatitis B virus activity and mitochondrial toxicity of fialuridine (FIAU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial and cellular toxicity induced by fialuridine in human muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral activity and toxicity of fialuridine in the woodchuck model of hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. Nucleoside Analogs Analyzed with HPLC - AppNote [mtc-usa.com]
Validation & Comparative
Lack of Direct Comparative Data on the Antiviral Activity of 3',5'-Di-O-benzoyl Fialuridine and Fialuridine (FIAU)
A direct comparison of the antiviral activity between 3',5'-Di-O-benzoyl Fialuridine (B1672660) and its parent compound, Fialuridine (FIAU), cannot be provided at this time due to a lack of available experimental data from the conducted searches. The following guide, therefore, focuses on the well-documented antiviral properties of FIAU, offering a comprehensive overview of its efficacy, mechanism of action, and the experimental protocols used for its evaluation. This information can serve as a valuable reference for researchers and drug development professionals.
A Comprehensive Guide to the Antiviral Activity of Fialuridine (FIAU)
Fialuridine (FIAU), a nucleoside analog, has demonstrated potent antiviral activity, particularly against Hepatitis B Virus (HBV). However, its clinical development was terminated due to severe hepatotoxicity.[1][2][3] This guide provides an in-depth look at the in vitro antiviral performance of FIAU.
Quantitative Antiviral Activity and Cytotoxicity of FIAU
The antiviral efficacy and cytotoxicity of FIAU have been assessed in various cell culture systems. The key parameters used to quantify its activity are the 50% inhibitory concentration (IC50), which measures the drug's potency in inhibiting viral replication, and the 50% cytotoxic concentration (CC50), which indicates the drug's toxicity to host cells. A higher selectivity index (SI), calculated as CC50/IC50, suggests a more favorable safety profile.
| Cell Line | Virus | Parameter | Value (µM) | Selectivity Index (SI) |
| Human Hepatoblastoma (HBV-transfected) | Hepatitis B Virus (HBV), subtype adw | IC50 | 0.90 | 382.6[4] |
| Human Hepatoblastoma (HBV-transfected) | Hepatitis B Virus (HBV), subtype adw | CC50 | 344.3 | 382.6[4] |
| Human Hepatoma | Duck Hepatitis B Virus (DHBV) | IC50 | 0.075 | Not Reported |
| Chicken Liver | Duck Hepatitis B Virus (DHBV) | IC50 | 156 | Not Reported |
Table 1: In Vitro Antiviral Activity and Cytotoxicity of FIAU against Hepatitis B Virus.[4]
The data indicates that FIAU is a potent inhibitor of HBV replication in human liver cells. Notably, the antiviral activity of FIAU is dependent on the host cell, as evidenced by the significant difference in IC50 values between human hepatoma and chicken liver cells against duck HBV.[4] This suggests that the phosphorylation of FIAU by host cell kinases, a crucial step for its activation, varies across different cell types.[4]
Mechanism of Action
FIAU is a thymidine (B127349) analog that, in its triphosphate form, inhibits viral DNA polymerase. This inhibition leads to the termination of the elongating viral DNA chain, thus preventing viral replication.[5] The antiviral activity of FIAU is reversible; viral replication resumes after the removal of the drug.[4]
Experimental Protocols
The evaluation of FIAU's antiviral activity and cytotoxicity involves standardized in vitro assays.
Cell Culture and Virus Production: A human hepatoblastoma cell line stably transfected with the HBV genome is commonly used.[4] This cell line continuously produces HBV particles, allowing for the assessment of antiviral compounds.
Antiviral Activity Assay (IC50 Determination):
-
Cell Seeding: Transfected human hepatoblastoma cells are seeded in multi-well plates.
-
Drug Treatment: Cells are treated with various concentrations of FIAU.
-
Incubation: The treated cells are incubated for a specific period (e.g., 10 days).[4]
-
Analysis of Viral DNA: Extracellular viral DNA is quantified using Polymerase Chain Reaction (PCR) to determine the extent of viral replication inhibition.[4]
-
IC50 Calculation: The IC50 value is calculated as the concentration of FIAU that inhibits HBV DNA replication by 50%.[4]
Cytotoxicity Assay (CC50 Determination):
-
Cell Seeding: Human hepatoblastoma cells are seeded in multi-well plates.
-
Drug Treatment: Cells are exposed to a range of FIAU concentrations.
-
Incubation: The cells are incubated for the same duration as the antiviral assay.
-
Cell Viability Assessment: Cell viability is measured using a standard method, such as the MTT assay.[4]
-
CC50 Calculation: The CC50 value is determined as the concentration of FIAU that reduces cell viability by 50%.[4]
Experimental Workflow for In Vitro Antiviral Activity Assessment
In Vitro Antiviral and Cytotoxicity Assay Workflow for FIAU.
Toxicity of FIAU
Despite its potent antiviral activity, the clinical use of FIAU was halted due to severe, delayed-onset hepatotoxicity observed in human trials.[1][2][3][6] This toxicity, characterized by lactic acidosis and hepatic steatosis, was not predicted by preclinical animal studies.[2][6] The woodchuck model was later found to replicate the delayed toxicity seen in humans, making it a valuable tool for studying the mechanisms of FIAU toxicity.[6] The toxicity is believed to be related to mitochondrial dysfunction.[5]
References
- 1. Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]
- 3. Introduction - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The in vitro anti-hepatitis B virus activity of FIAU [1-(2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl-5-iodo)uracil] is selective, reversible, and determined, at least in part, by the host cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fialuridine is phosphorylated and inhibits DNA synthesis in isolated rat hepatic mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral activity and toxicity of fialuridine in the woodchuck model of hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Fialuridine Cytotoxicity and its Nucleoside Analog Counterparts
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Cytotoxicity Comparison
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of Fialuridine (B1672660) (FIAU) in comparison to its non-toxic epimer and other relevant nucleoside analogs. The half-maximal cytotoxic concentration (CC50) is a key metric, representing the concentration of a compound at which 50% of the cells in a culture are killed.
| Compound | Cell Line | Cytotoxicity Endpoint | CC50 (µM) | Reference |
| Fialuridine (FIAU) | HepG2 | Cell Viability | 344.3 | [1] |
| Fialuridine (FIAU) | HepaRG | Cell Viability | ~10 (after 2 weeks) | [2] |
| Fialuridine (FIAU) Epimer (FIRU) | HepaRG | Cell Viability | No cytotoxicity observed | [2] |
| Sofosbuvir | Human Hepatocyte Co-cultures | ATP Content & Viability | Not determinable (low toxicity) | [3] |
| Zidovudine (AZT) | Human Myotubes | Mitochondrial Changes | Induces changes | [4] |
Mechanism of Fialuridine-Induced Cytotoxicity
The primary mechanism of Fialuridine's toxicity is the inhibition of mitochondrial DNA polymerase gamma (Pol γ), the sole DNA polymerase present in mitochondria. This inhibition leads to the depletion of mitochondrial DNA (mtDNA), impaired mitochondrial protein synthesis, and ultimately, mitochondrial dysfunction. The consequences of this are severe, manifesting as lactic acidosis and multi-organ failure, with the liver being particularly susceptible.
Caption: Mechanism of Fialuridine-induced mitochondrial toxicity.
Experimental Protocols
A frequently employed method for assessing the in vitro cytotoxicity of nucleoside analogs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Cytotoxicity Assay Protocol
1. Cell Seeding:
- Cells (e.g., HepG2, HepaRG) are seeded into 96-well plates at a predetermined density and allowed to adhere and proliferate overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
- A stock solution of the test compound (e.g., Fialuridine) is prepared in a suitable solvent (e.g., DMSO).
- Serial dilutions of the compound are made in cell culture medium to achieve the desired final concentrations.
- The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the test compound. Control wells containing medium with the vehicle (solvent) and medium alone are also included.
3. Incubation:
- The plates are incubated for a specified period (e.g., 24, 48, or 72 hours, or longer for delayed toxicity studies) at 37°C with 5% CO2.
4. MTT Addition and Incubation:
- After the incubation period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well.
- The plates are then incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
5. Solubilization of Formazan:
- The medium containing MTT is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
- The plate is gently agitated to ensure complete dissolution of the crystals.
6. Absorbance Measurement:
- The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength (e.g., 630 nm) may be used to subtract background absorbance.
7. Data Analysis:
- The cell viability is calculated as a percentage of the control (vehicle-treated) cells.
- The CC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxicity of nucleoside analogs.
Caption: A generalized workflow for in vitro cytotoxicity screening of nucleoside analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]
- 3. veritastk.co.jp [veritastk.co.jp]
- 4. Mitochondrial and cellular toxicity induced by fialuridine in human muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antitumor Potential of 3',5'-Di-O-benzoyl Fialuridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to validate the potential antitumor effects of 3',5'-Di-O-benzoyl Fialuridine. While direct experimental data on the antitumor activity of this specific compound is limited in publicly available literature, this document synthesizes information on its parent compound, Fialuridine (FIAU), and related benzoylated nucleoside analogs to build a case for its investigation as a cancer therapeutic.
Executive Summary
This compound is a benzoylated derivative of the nucleoside analog Fialuridine (FIAU). The addition of benzoyl groups is a common prodrug strategy to enhance the lipophilicity and potentially improve the therapeutic index of parent compounds. The primary rationale for investigating this compound as an antitumor agent stems from the known mechanisms of nucleoside analogs in cancer therapy and the demonstrated enhancement of anticancer activity through benzoylation in other similar molecules. However, the severe hepatotoxicity of the parent compound, FIAU, necessitates a cautious and thorough evaluation of the derivative's safety profile.
Comparison with Fialuridine (FIAU)
The parent compound, Fialuridine (FIAU), was initially developed as an antiviral agent for hepatitis B. However, clinical trials were halted due to severe and often fatal hepatotoxicity.[1][2] Understanding the toxicity of FIAU is crucial for evaluating the potential of its derivatives.
Toxicity Profile of Fialuridine (FIAU):
| Parameter | Observation | Reference |
| Primary Toxicity | Severe hepatotoxicity, leading to liver failure. | [1][2] |
| Mechanism of Toxicity | Inhibition of mitochondrial DNA polymerase gamma, leading to mitochondrial DNA depletion and dysfunction. | [3] |
| Clinical Manifestations | Lactic acidosis, microvesicular steatosis (fatty liver), and pancreatitis. |
The benzoylation of FIAU to form this compound may alter its pharmacokinetic and pharmacodynamic properties, potentially reducing its interaction with mitochondrial DNA polymerase gamma and thus mitigating its toxicity.
Comparison with Other Benzoylated Nucleoside Analogs
Studies on other nucleoside analogs have shown that the addition of benzoyl groups can significantly enhance their antitumor activity. For instance, 3',5'-dibenzoyl-5-fluoro-2'-deoxyuridine (a derivative of FUdR) demonstrated markedly increased efficacy against murine leukemia cells compared to the parent compound.[2] This enhancement is often attributed to improved cellular uptake and a sustained release of the active compound.
| Compound | Parent Compound | Enhancement of Antitumor Activity | Reference |
| 3',5'-dibenzoyl-5-fluoro-2'-deoxyuridine | 5-fluoro-2'-deoxyuridine (FUdR) | Markedly increased activity against L1210 leukemia cells. | [2] |
| 3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine | 5-fluoro-2'-deoxyuridine (FUdR) | Strong anticancer effect on VX-2 tumor in rabbits. |
These findings suggest that the benzoyl modifications in this compound could confer a similar advantage, making it a more potent and potentially safer antitumor agent than FIAU.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the antitumor effects of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Fialuridine (as a control), and a standard chemotherapeutic agent (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating antitumor effects.
Conclusion
While direct evidence for the antitumor effects of this compound is not yet available, the rationale for its investigation is strong. The known anticancer activity of nucleoside analogs, coupled with the potential for enhanced efficacy and reduced toxicity through benzoylation, positions this compound as a promising candidate for further research. The experimental protocols and comparative data presented in this guide provide a framework for the systematic validation of its therapeutic potential. Rigorous preclinical evaluation, with a strong emphasis on assessing its mitochondrial toxicity, will be essential in determining its future as a viable anticancer agent.
References
- 1. Nucleoside-based anticancer drugs: mechanism of action and drug resistance: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Mitochondrial Toxicity of Fialuridine and its Prodrug, 3',5'-Di-O-benzoyl Fialuridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fialuridine (B1672660) exhibits profound, irreversible mitochondrial toxicity, primarily through the inhibition of mitochondrial DNA (mtDNA) polymerase gamma, leading to mtDNA depletion, impaired respiratory chain function, and subsequent cell death, particularly in hepatocytes. This toxicity resulted in severe liver failure and death in clinical trial participants. 3',5'-Di-O-benzoyl Fialuridine is a prodrug of Fialuridine, with benzoyl groups attached at the 3' and 5' positions of the ribose sugar. These modifications are intended to increase its lipophilicity and facilitate cell membrane passage. It is anticipated that once inside the cell, cellular esterases cleave the benzoyl groups, releasing the active Fialuridine. Consequently, the mitochondrial toxicity of this compound is expected to be directly proportional to the rate and extent of its conversion to Fialuridine within the target cells. While this prodrug strategy may alter the pharmacokinetics and tissue distribution, it is unlikely to mitigate the inherent mitochondrial toxicity of the parent compound.
Data Presentation: Fialuridine Mitochondrial Toxicity
The following table summarizes key quantitative data from in vitro and in vivo studies on Fialuridine-induced mitochondrial toxicity. No direct quantitative data for this compound is available for comparison.
| Parameter | Assay System | Concentration/Dose | Observed Effect | Reference |
| mtDNA Content | HepG2 cells | 20 µM | ~30% decrease after 14 days | |
| HepaRG cells | 10 µM | Significant decrease after 2 weeks | [1][2] | |
| Humanized mouse liver | 25-250 mg/kg/day | 72-89% decrease in human hepatocytes | [3] | |
| Cell Viability (IC50) | HepaRG cells | ~10 µM | Decreased viability after extended dosing | [1][2] |
| Mitochondrial Morphology | Human myotubes in culture | 0.01-100 µM | Swollen mitochondria, concentric lamellar structures, paracrystalline inclusions | |
| Humanized mouse liver | 400 mg/kg/day | Lipid and mitochondrial abnormalities in human hepatocytes | ||
| Lactic Acid Production | Clinical trial participants | Not specified | Severe lactic acidosis | [4] |
| DNA Polymerase Gamma Inhibition (Ki) | In vitro enzyme assay | 0.015 µM (for FIAUTP) | Competitive inhibition |
Mechanism of Fialuridine-Induced Mitochondrial Toxicity
Fialuridine exerts its mitochondrial toxicity through a multi-step process that ultimately cripples cellular energy production. The key events are outlined below and illustrated in the signaling pathway diagram.
-
Cellular and Mitochondrial Uptake: Fialuridine enters the cell and is subsequently transported into the mitochondria. The human equilibrative nucleoside transporter 1 (hENT1) has been implicated in its transport across the mitochondrial membrane.[5]
-
Phosphorylation to Active Form: Inside the cell, Fialuridine is phosphorylated by cellular kinases, including thymidine (B127349) kinase 2 (TK2) in the mitochondria, to its active triphosphate form, FIAU-triphosphate (FIAUTP).
-
Inhibition of DNA Polymerase Gamma: FIAUTP acts as a competitive inhibitor of DNA polymerase gamma, the sole enzyme responsible for replicating mtDNA.
-
mtDNA Depletion: The inhibition of DNA polymerase gamma leads to a progressive depletion of mtDNA.
-
Impaired Respiratory Chain Function: mtDNA encodes essential subunits of the electron transport chain (ETC) complexes. Depletion of mtDNA results in decreased synthesis of these proteins, leading to impaired oxidative phosphorylation.
-
Cellular Energy Crisis and Oxidative Stress: The dysfunctional ETC leads to a severe reduction in ATP production and an increase in the generation of reactive oxygen species (ROS), causing oxidative stress.
-
Lipid Accumulation and Cell Death: The cellular energy crisis and oxidative stress trigger downstream events, including the accumulation of lipid droplets (steatosis) and ultimately, cell death (apoptosis and necrosis), particularly in hepatocytes which have a high mitochondrial content and metabolic rate.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathway of Fialuridine toxicity and a typical experimental workflow for its assessment.
References
- 1. The utility of a differentiated preclinical liver model, HepaRG cells, in investigating delayed toxicity via inhibition of mitochondrial-replication induced by fialuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mechanistic biomarker investigation of fialuridine hepatotoxicity using the chimeric TK-NOG Hu-liver mouse model and in vitro micropatterned hepatocyte cocultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mitochondrial injury. Lessons from the fialuridine trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]
The Lipophilic Advantage: A Comparative Guide to the Pharmacokinetics of Benzoylated and Non-Benzoylated Nucleosides
For Researchers, Scientists, and Drug Development Professionals
The journey of a nucleoside analog from administration to its intracellular target is fraught with challenges, primarily due to the inherent polarity of these molecules, which often leads to poor oral bioavailability. A key strategy to overcome this hurdle is the use of prodrugs, with benzoylation emerging as a prominent method to enhance lipophilicity and improve pharmacokinetic profiles. This guide provides an objective comparison of the pharmacokinetic differences between benzoylated and non-benzoylated nucleosides, supported by experimental data and detailed protocols.
Enhanced Oral Absorption: The Core Principle of Benzoylation
The primary rationale for benzoylating a nucleoside is to transiently mask its polar hydroxyl and amino groups with a lipophilic benzoyl group. This chemical modification increases the molecule's ability to permeate the lipid-rich membranes of the gastrointestinal tract, a critical step for oral absorption. Once absorbed into the bloodstream, the benzoyl group is designed to be cleaved by endogenous esterases, releasing the active parent nucleoside to exert its therapeutic effect. This prodrug approach aims to significantly improve the oral bioavailability of nucleoside analogs that would otherwise require intravenous administration.
Quantitative Pharmacokinetic Comparison
While the conceptual benefits of benzoylation are well-established, direct comparative pharmacokinetic data in the public domain remains somewhat limited for a wide range of specific benzoylated versus non-benzoylated nucleoside pairs. However, the principle has been demonstrated with various lipophilic prodrugs of nucleosides. For the purpose of this guide, we will present a hypothetical, yet representative, data set that illustrates the expected pharmacokinetic shifts following benzoylation, based on the established principles of prodrug design.
Table 1: Hypothetical Comparative Pharmacokinetic Parameters of a Non-Benzoylated Nucleoside (Parent Drug) and its Benzoylated Prodrug in Rats Following Oral Administration
| Parameter | Parent Nucleoside (Oral) | Benzoylated Nucleoside (Oral) |
| Dose (mg/kg) | 50 | 75 (equimolar to 50 mg/kg parent) |
| Cmax (ng/mL) | 150 | 800 |
| Tmax (hr) | 0.5 | 1.5 |
| AUC (0-t) (ng·hr/mL) | 300 | 2400 |
| Oral Bioavailability (%) | <10 | ~60 |
Note: This data is illustrative and intended to represent the expected improvements in oral pharmacokinetic parameters with benzoylation.
Deciphering the Pharmacokinetic Journey
The journey of a benzoylated nucleoside through the body can be visualized as a multi-step process, from administration to the release of the active drug.
Caption: Workflow of a benzoylated nucleoside prodrug.
Absorption
Non-benzoylated nucleosides, due to their hydrophilic nature, are poorly absorbed through the lipid-rich intestinal epithelium. Benzoylation significantly increases the lipophilicity of the molecule, allowing it to more readily pass through the intestinal wall via passive diffusion. This enhanced membrane permeability is the cornerstone of the improved oral bioavailability seen with benzoylated prodrugs.
Distribution
Once in the systemic circulation, the benzoylated nucleoside is distributed throughout the body. The increased lipophilicity may also influence its distribution into tissues, potentially leading to different tissue-to-plasma concentration ratios compared to the parent drug.
Metabolism
The key metabolic step for a benzoylated nucleoside prodrug is the enzymatic cleavage of the benzoyl group to release the active parent nucleoside. This hydrolysis is primarily mediated by esterases present in the plasma, liver, and other tissues. The rate of this cleavage is a critical factor in the prodrug's design, as it determines the rate of appearance and the concentration profile of the active drug. Ideally, the cleavage should be rapid enough to ensure therapeutic concentrations of the parent nucleoside are reached, but not so rapid that it leads to high peak concentrations and potential toxicity.
Caption: Enzymatic activation of a benzoylated nucleoside.
Excretion
The excretion profile of the parent nucleoside, once released from its benzoylated prodrug, is generally expected to be similar to that of the parent drug administered directly. The benzoic acid byproduct is typically metabolized and excreted through known pathways.
Experimental Protocols
To enable researchers to conduct their own comparative pharmacokinetic studies, we provide a detailed, generalized protocol for an in vivo study in rats.
Protocol: Comparative Oral Pharmacokinetic Study in Rats
1. Animal Model:
-
Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Acclimation: Acclimatize animals for at least 7 days before the experiment.
-
Housing: House in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Fasting: Fast animals overnight (approximately 12 hours) before drug administration, with free access to water.
2. Drug Formulation and Administration:
-
Formulation:
-
Parent Nucleoside: Dissolve in a suitable vehicle (e.g., water, saline, or a solution containing a solubilizing agent like 5% DMSO and 10% Solutol HS 15 in water).
-
Benzoylated Nucleoside: Formulate as a suspension or solution in a vehicle appropriate for its solubility (e.g., 0.5% carboxymethylcellulose in water, or a lipid-based formulation).
-
-
Administration:
-
Oral (PO): Administer the formulations via oral gavage using a suitable gavage needle. The volume should typically be 5-10 mL/kg.[1][2][3][4]
-
Intravenous (IV) - for bioavailability determination: Administer a solution of the parent drug via the tail vein at a lower dose (e.g., 5 mg/kg) to a separate group of rats.
-
3. Blood Sampling:
-
Time Points: Collect blood samples at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 h).
-
Procedure: Collect approximately 0.2-0.3 mL of blood from the tail vein or saphenous vein into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Processing: Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
4. Sample Analysis (LC-MS/MS):
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a volume of cold acetonitrile (B52724) (typically 3-4 times the plasma volume) containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[5][6]
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ion transitions for both the benzoylated nucleoside, the parent nucleoside, and the internal standard.[5][7]
-
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and oral bioavailability (F%).
-
Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Caption: Experimental workflow for a pharmacokinetic study.
Conclusion
Benzoylation represents a powerful and effective strategy to enhance the oral bioavailability of nucleoside analogs. By increasing lipophilicity, this prodrug approach facilitates gastrointestinal absorption, leading to higher systemic exposure of the active parent compound. The successful application of this strategy requires a thorough understanding of the pharmacokinetic principles involved and the implementation of rigorous experimental protocols to accurately characterize the absorption, distribution, metabolism, and excretion of both the prodrug and the active nucleoside. This guide provides a foundational framework for researchers to explore and leverage the benefits of benzoylation in the development of next-generation oral nucleoside therapeutics.
References
- 1. ouv.vt.edu [ouv.vt.edu]
- 2. research.fsu.edu [research.fsu.edu]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. LC/MS/MS Method Package for Modified Nucleosides : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Comparative Analysis of 3',5'-Di-O-benzoyl Fialuridine and Other HBV Inhibitors: Efficacy, Safety, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 3',5'-Di-O-benzoyl Fialuridine (B1672660) and other prominent Hepatitis B Virus (HBV) inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with a detailed overview of their respective antiviral potencies, cytotoxic profiles, and mechanisms of action, supported by experimental data.
Introduction to HBV Inhibition Strategies
Chronic Hepatitis B infection remains a significant global health challenge, with current therapeutic strategies primarily focused on suppressing viral replication to prevent progression to cirrhosis and hepatocellular carcinoma. Nucleoside and nucleotide analogs are a cornerstone of HBV treatment, targeting the viral DNA polymerase. This guide will delve into a comparative analysis of Fialuridine (FIAU), the parent compound of 3',5'-Di-O-benzoyl Fialuridine, and currently recommended first-line treatments: Entecavir and Tenofovir (B777), along with the historically significant Lamivudine.
Quantitative Comparison of In Vitro Efficacy and Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of the selected HBV inhibitors, primarily in the context of the HepG2.2.15 cell line, a widely used in vitro model for HBV replication. The Selectivity Index (SI), calculated as CC50/IC50, is a critical measure of a drug's therapeutic window.
| Compound | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Fialuridine (FIAU) | HepG2.2.15 | 0.90 | 344.3 | 382.6 | [1][2] |
| Entecavir | HepG2.2.15 | 0.00375 | 30 | 8000 | [3] |
| Tenofovir | HepG2.2.15 | 1.1 | >100 | >90.9 | [4] |
| Lamivudine | HepG2.2.15 | 0.0016 - 0.07 | >1000 | >14285 - >142.8 | [5][6] |
Mechanism of Action and Viral Replication
HBV replication is a complex process that primarily occurs within hepatocytes. Nucleoside and nucleotide analog inhibitors act by targeting the reverse transcriptase activity of the HBV polymerase, leading to chain termination of the nascent viral DNA.
Figure 1: Simplified HBV replication cycle and the target of nucleoside/nucleotide analog inhibitors.
The Specter of Toxicity: The Fialuridine Story
While FIAU demonstrated potent anti-HBV activity, its clinical development was halted due to severe and unexpected mitochondrial toxicity, leading to liver failure and death in some patients during a 1993 clinical trial.[7] This tragic outcome underscored the critical importance of thoroughly evaluating off-target effects, particularly on mitochondrial function, for nucleoside analogs. The toxicity is attributed to the incorporation of FIAU into mitochondrial DNA by DNA polymerase gamma, leading to impaired mitochondrial replication and function.
Figure 2: Mechanism of Fialuridine-induced mitochondrial toxicity.
Experimental Protocols
HBV DNA Reduction Assay (IC50 Determination)
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of a compound against HBV replication in HepG2.2.15 cells.
a. Cell Culture and Maintenance:
-
HepG2.2.15 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 380 µg/mL G418.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
b. Assay Procedure:
-
Seed HepG2.2.15 cells in 96-well plates at a density that ensures they are sub-confluent at the start of treatment.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound. Include a positive control (e.g., Lamivudine) and a no-drug vehicle control.
-
Incubate the plates for 6-9 days, with media and compound changes every 2-3 days.
-
On the final day, collect the cell culture supernatant.
-
Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.
-
Quantify the HBV DNA levels using a quantitative real-time PCR (qPCR) assay targeting a conserved region of the HBV genome.
-
The IC50 value is calculated by plotting the percentage of HBV DNA inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Figure 3: Workflow for the HBV DNA reduction assay.
Cytotoxicity Assay (CC50 Determination) using MTT
This protocol describes the determination of the 50% cytotoxic concentration (CC50) of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
a. Cell Culture:
-
Use the same cell line as in the antiviral assay (e.g., HepG2.2.15 or the parental HepG2 line).
b. Assay Procedure:
-
Seed cells in a 96-well plate at the same density as the antiviral assay.
-
After 24 hours, replace the medium with fresh medium containing the same serial dilutions of the test compound as used in the antiviral assay. Include a no-drug control and a control for 100% cytotoxicity (e.g., a high concentration of a known cytotoxic agent).
-
Incubate the plates for the same duration as the antiviral assay.
-
At the end of the incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The CC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This comparative guide highlights the critical balance between antiviral efficacy and safety in the development of HBV inhibitors. While Fialuridine demonstrated potent in vitro activity, its severe mitochondrial toxicity serves as a stark reminder of the potential for off-target effects with nucleoside analogs. In contrast, Entecavir and Tenofovir exhibit high selectivity indices, reflecting their favorable safety profiles and potent antiviral activity, which has established them as first-line therapies for chronic Hepatitis B. Lamivudine, while historically important, is now less frequently used due to the high rate of resistance development. The provided experimental protocols offer a standardized framework for the in vitro evaluation of novel anti-HBV compounds, emphasizing the importance of concurrent assessment of both efficacy and cytotoxicity to identify promising and safe therapeutic candidates. Future research should continue to focus on developing inhibitors with high potency, a high barrier to resistance, and an excellent safety profile to improve the management of chronic HBV infection.
References
- 1. benchchem.com [benchchem.com]
- 2. The in vitro anti-hepatitis B virus activity of FIAU [1-(2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl-5-iodo)uracil] is selective, reversible, and determined, at least in part, by the host cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent Efficacy of Entecavir (BMS-200475) in a Duck Model of Hepatitis B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lamivudine, adefovir and tenofovir exhibit long-lasting anti-hepatitis B virus activity in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial injury. Lessons from the fialuridine trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Prodrug Hypothesis of 3',5'-Di-O-benzoyl Fialuridine: A Comparative Guide
A Theoretical Framework for Mitigating Fialuridine-Induced Mitochondrial Toxicity
Fialuridine (B1672660) (FIAU), a once-promising antiviral nucleoside analogue for the treatment of hepatitis B, was withdrawn from clinical trials due to severe and unforeseen hepatotoxicity, leading to liver failure and fatalities in some patients.[1][2][3] The underlying mechanism of this toxicity is the incorporation of FIAU into mitochondrial DNA, which disrupts mitochondrial function and leads to cell death.[3][4] The development of a prodrug, such as 3',5'-Di-O-benzoyl Fialuridine, represents a key strategy to potentially circumvent this toxicity while maintaining therapeutic efficacy. This guide provides a comparative framework for validating the prodrug hypothesis of this compound, outlining the necessary experimental data and protocols.
The Prodrug Hypothesis
The central hypothesis is that by masking the hydroxyl groups of FIAU with benzoyl esters, the resulting prodrug, this compound, will exhibit an improved safety profile and pharmacokinetic properties. The benzoyl groups are expected to be cleaved by ubiquitous esterase enzymes in the body to release the active FIAU. This strategy is predicated on two main potential advantages:
-
Altered Biodistribution and Cellular Uptake: The increased lipophilicity of the benzoyl-modified compound may alter its absorption, distribution, metabolism, and excretion (ADME) profile, potentially reducing its accumulation in mitochondria.
-
Controlled Release of the Active Compound: Gradual enzymatic conversion to FIAU could maintain therapeutic concentrations while avoiding the high initial plasma concentrations that may contribute to off-target toxicity.
Comparative Data Presentation
To validate this hypothesis, a direct comparison between FIAU and its di-benzoyl prodrug is essential. The following tables summarize the hypothetical experimental data that would be required.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| Fialuridine (FIAU) | HepG2 | Data | Data | Data |
| 3',5'-Di-O-benzoyl FIAU | HepG2 | Data | Data | Data |
| Fialuridine (FIAU) | Primary Human Hepatocytes | Data | Data | Data |
| 3',5'-Di-O-benzoyl FIAU | Primary Human Hepatocytes | Data | Data | Data |
IC50: 50% inhibitory concentration against Hepatitis B virus replication. CC50: 50% cytotoxic concentration.
Table 2: In Vivo Acute Toxicity in Rodent Model
| Compound | Route of Administration | Dose (mg/kg) | Observed Toxicities | LD50 (mg/kg) |
| Fialuridine (FIAU) | Oral | Data | Data | Data |
| 3',5'-Di-O-benzoyl FIAU | Oral | Data | Data | Data |
| Fialuridine (FIAU) | Intravenous | Data | Data | Data |
| 3',5'-Di-O-benzoyl FIAU | Intravenous | Data | Data | Data |
LD50: Lethal dose for 50% of the test population.
Table 3: Comparative Pharmacokinetics in a Non-Rodent Model (e.g., Beagle Dog)
| Parameter | Fialuridine (FIAU) | 3',5'-Di-O-benzoyl FIAU |
| Oral Bioavailability (%) | Data | Data |
| Cmax (ng/mL) | Data | Data |
| Tmax (h) | Data | Data |
| AUC (ng·h/mL) | Data | Data |
| Half-life (t½) (h) | Data | Data |
| Metabolites Identified | FIAU and others | FIAU, benzoyl-FIAU, benzoic acid |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
In Vitro Cytotoxicity and Antiviral Activity Assay
-
Objective: To determine the concentration of each compound that inhibits 50% of viral replication (IC50) and the concentration that causes 50% cell death (CC50).
-
Cell Lines: HepG2 2.2.15 cells (a human hepatoblastoma cell line that constitutively expresses HBV) and primary human hepatocytes.
-
Protocol:
-
Plate cells in 96-well plates and allow them to adhere.
-
Treat cells with serial dilutions of FIAU and 3',5'-Di-O-benzoyl FIAU for a specified period (e.g., 6 days).
-
For antiviral activity, quantify the amount of HBV DNA in the supernatant using quantitative real-time PCR.
-
For cytotoxicity, assess cell viability using a standard MTT or CellTiter-Glo assay.
-
Calculate IC50 and CC50 values using dose-response curve analysis.
-
In Vivo Acute Toxicity Study
-
Objective: To assess the short-term toxicity and determine the median lethal dose (LD50) of each compound.
-
Animal Model: Male and female Sprague-Dawley rats.
-
Protocol:
-
Administer single escalating doses of FIAU and 3',5'-Di-O-benzoyl FIAU via oral gavage and intravenous injection.
-
Monitor animals for clinical signs of toxicity, body weight changes, and mortality for 14 days.
-
Perform gross necropsy and histopathological examination of major organs.
-
Determine the LD50 using a recognized statistical method.
-
Pharmacokinetic Study
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds.
-
Animal Model: Male Beagle dogs.
-
Protocol:
-
Administer a single oral or intravenous dose of FIAU or 3',5'-Di-O-benzoyl FIAU.
-
Collect blood samples at predetermined time points.
-
Analyze plasma samples for the concentration of the parent drug and its major metabolites (including FIAU for the prodrug group) using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using appropriate software.
-
Mandatory Visualizations
Signaling Pathway: Mechanism of Fialuridine Toxicity
Caption: Mechanism of Fialuridine-induced mitochondrial toxicity.
Experimental Workflow: Prodrug Hypothesis Validation
Caption: Workflow for the validation of the this compound prodrug hypothesis.
Logical Relationship: The Prodrug Concept
Caption: The conceptual pathway for the activation and action of this compound.
References
- 1. Fialuridine is phosphorylated and inhibits DNA synthesis in isolated rat hepatic mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fialuridine - Wikipedia [en.wikipedia.org]
- 4. Mitochondrial injury. Lessons from the fialuridine trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Cross-Referencing 3',5'-Di-O-benzoyl Fialuridine Data with Historical FIAU Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fialuridine (B1672660) (FIAU) and its derivative, 3',5'-Di-O-benzoyl Fialuridine. It is intended to be a valuable resource for researchers and drug development professionals by presenting historical data on FIAU and outlining the necessary experimental frameworks for evaluating related compounds.
Disclaimer: Publicly available experimental data on the antiviral activity, toxicity, and pharmacokinetics of this compound is limited. Therefore, a direct quantitative comparison with FIAU is not currently possible. This guide summarizes the extensive historical data for FIAU to provide a benchmark for the future evaluation of this compound and other related nucleoside analogs.
Chemical Structures
A fundamental starting point for comparison is the chemical structure of the two compounds. This compound is a derivative of FIAU where benzoyl groups are attached at the 3' and 5' positions of the ribose sugar. This modification significantly increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Caption: Chemical structures of Fialuridine (FIAU) and this compound.
Historical Context: The FIAU Story
Fialuridine (FIAU) was a potent nucleoside analog investigated for the treatment of Hepatitis B Virus (HBV) infection. Initial clinical trials showed promising antiviral activity. However, a 1993 clinical trial was terminated due to severe, unexpected toxicity, leading to several patient deaths and liver transplants. The toxicity was characterized by delayed onset of severe liver failure and lactic acidosis. This tragic outcome highlighted the potential for severe mitochondrial toxicity with nucleoside analogs, a toxicity that was not predicted by standard preclinical animal studies.[1]
Comparative Data Tables
The following tables summarize the available data for FIAU. No corresponding public data for this compound has been identified. These tables serve as a benchmark for what needs to be determined for the benzoylated compound.
Table 1: Antiviral Activity of FIAU against Hepatitis B Virus (HBV)
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| FIAU | Human Hepatoma | Duck HBV DNA replication | IC50 | 0.075 µM | [2] |
| FIAU | Chicken Liver | Duck HBV DNA replication | IC50 | 156 µM | [2] |
| FIAU | Woodchuck Model | WHV DNA reduction | - | Significant antiviral effect at 1.5 mg/kg/d | [3] |
IC50: Half-maximal inhibitory concentration
Table 2: Preclinical and Clinical Toxicity of FIAU
| Species | Dose | Duration | Observed Toxicity | Reference |
| Mice | 250 mg/kg/day | - | Renal failure in 4/50 mice. | [1] |
| Rats | >3,000 mg/kg | Single Oral Dose | LD50 > 3,000 mg/kg. | [4] |
| Dogs | 3 mg/kg/day | 90 days | No significant abnormalities. | [1] |
| Monkeys | 25 mg/kg/day | 30 days | No significant abnormalities. | [1] |
| Woodchucks | 1.5 mg/kg/day | 12 weeks | Anorexia, weight loss, muscle wasting, lethargy, hepatic insufficiency, lactic acidosis, death. | [3] |
| Humans | Clinical Trial | >2 months | Hepatic failure, lactic acidosis, pancreatitis, neuropathy, myopathy, death. |
LD50: Median lethal dose
Table 3: Pharmacokinetics of FIAU
| Species | Dose | Key Findings | Reference |
| Healthy Volunteers | Single 5 mg oral dose | Prolonged elimination half-life of 29.3 hours. | [5] |
| Dogs | - | Mean elimination half-life of 35.3 hours. | [5] |
Mechanism of Toxicity: A Focus on Mitochondria
The severe toxicity of FIAU is attributed to its effect on mitochondria. FIAU is phosphorylated within the cell and is then incorporated into mitochondrial DNA (mtDNA) by the mitochondrial DNA polymerase gamma.[6] This incorporation leads to impaired mtDNA synthesis and function, resulting in a depletion of mitochondrial proteins essential for cellular respiration. The subsequent mitochondrial dysfunction leads to decreased ATP production and an increase in lactate, culminating in lactic acidosis and cell death, particularly in hepatocytes.[6]
Caption: Proposed mechanism of FIAU-induced mitochondrial toxicity.
Experimental Protocols for Comparative Analysis
To adequately compare this compound with FIAU, a series of standardized in vitro and in vivo experiments are required. The following protocols provide a framework for such an evaluation.
In Vitro Antiviral Activity Assay (CPE Reduction Assay)
Objective: To determine the 50% effective concentration (EC50) of the test compound against a target virus.
Methodology:
-
Cell Preparation: Plate a suitable host cell line (e.g., Vero 76 for many viruses, or a human hepatocyte cell line for HBV) in 96-well plates and grow to confluency.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound and FIAU as a control) in culture medium.
-
Infection: Infect the cell monolayers with the target virus in the presence of the various concentrations of the test compounds. Include untreated infected (virus control) and untreated uninfected (cell control) wells.
-
Incubation: Incubate the plates until significant cytopathic effect (CPE) is observed in the virus control wells.
-
Quantification of Cell Viability: Stain the cells with a viability dye (e.g., neutral red). The amount of dye uptake is proportional to the number of viable cells.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits viral CPE by 50%. Also, determine the 50% cytotoxic concentration (CC50) from parallel plates with uninfected cells to calculate the selectivity index (SI = CC50/EC50).
In Vitro Mitochondrial Toxicity Assay
Objective: To assess the potential of the test compound to induce mitochondrial dysfunction.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., HepG2 human hepatoma cells) in both glucose-containing and galactose-containing media. Cells grown in galactose are more dependent on oxidative phosphorylation and are more sensitive to mitochondrial toxicants.
-
Compound Exposure: Treat the cells with various concentrations of the test compounds for different durations.
-
Multiplexed Assay: Utilize a commercially available assay kit (e.g., Promega's Mitochondrial ToxGlo™ Assay) to sequentially measure two key parameters from the same well:
-
Cell Membrane Integrity: A fluorescent marker is used to measure the activity of a protease released from dead cells, indicating cytotoxicity.
-
Cellular ATP Levels: A luminescent assay is used to quantify the total cellular ATP, which reflects the energy state of the cells.
-
-
Data Analysis: A significant decrease in ATP levels, especially in galactose-cultured cells, without a corresponding immediate loss of membrane integrity, is indicative of mitochondrial toxicity.
Caption: A proposed experimental workflow for the comparative evaluation of new Fialuridine analogs.
Conclusion and Future Directions
The historical case of FIAU serves as a critical lesson in drug development, emphasizing the importance of thoroughly investigating potential mitochondrial toxicity, especially for nucleoside analogs. While this compound's benzoyl modifications may alter its pharmacokinetic and toxicity profiles, a comprehensive evaluation is necessary to determine its therapeutic potential.
Future research should focus on generating robust in vitro and in vivo data for this compound, following the experimental frameworks outlined in this guide. Direct, side-by-side comparisons with FIAU under identical experimental conditions will be crucial to ascertain if the chemical modifications have mitigated the severe mitochondrial toxicity associated with the parent compound while retaining or enhancing its antiviral efficacy. Such studies are essential to de-risk the development of this and other novel nucleoside analogs.
References
- 1. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antiviral activity and toxicity of fialuridine in the woodchuck model of hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FIAC and FIAU Preclinical Toxicity Studies - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sensitive and specific radioimmunoassay for fialuridine: initial assessment of pharmacokinetics after single oral doses to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Studies of FIAU Toxicity - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
comparative study of 3',5'-Di-O-benzoyl Fialuridine in different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of 3',5'-Di-O-benzoyl-thymidine, a structurally similar analog to 3',5'-Di-O-benzoyl Fialuridine, across a panel of common human cancer cell lines. Due to the limited availability of public data on this compound, this guide utilizes 3',5'-Di-O-benzoyl-thymidine as a representative benzoylated nucleoside analog to illustrate the potential comparative efficacy and mechanisms of action.
Introduction to Benzoylated Nucleoside Analogs in Oncology
Nucleoside analogs are a cornerstone of cancer chemotherapy, functioning by interfering with DNA and RNA synthesis and repair, ultimately leading to apoptosis in rapidly dividing cancer cells. The addition of benzoyl groups to the sugar moiety of these analogs, creating compounds like 3',5'-Di-O-benzoyl-thymidine, is a prodrug strategy designed to enhance their lipophilicity. This increased lipophilicity can improve cell membrane permeability and potentially alter the pharmacokinetic profile of the parent drug, leading to improved efficacy and a more favorable therapeutic window. 3',5'-Di-O-benzoyl-thymidine is a purine (B94841) nucleoside analog with broad antitumor activity, which is understood to function through the inhibition of DNA synthesis and the induction of apoptosis.[1][2]
Comparative Cytotoxicity of 3',5'-Di-O-benzoyl-thymidine
| Cell Line | Cancer Type | Hypothetical IC50 (µM) of 3',5'-Di-O-benzoyl-thymidine | Alternative Drug (e.g., 5-Fluorouracil) IC50 (µM) |
| HeLa | Cervical Cancer | 15 | 5 |
| MCF-7 | Breast Cancer | 25 | 10 |
| A549 | Lung Cancer | 30 | 15 |
| HepG2 | Liver Cancer | 20 | 8 |
Note: The IC50 values presented are hypothetical and intended for illustrative purposes only. Actual values would need to be determined experimentally.
Proposed Mechanism of Action
The anticancer activity of 3',5'-Di-O-benzoyl-thymidine is believed to follow a pathway common to many nucleoside analogs. The proposed mechanism involves several key steps:
-
Cellular Uptake: The lipophilic nature of the benzoyl groups facilitates the passive diffusion of the prodrug across the cell membrane.
-
Intracellular Activation: Once inside the cell, cellular esterases are expected to cleave the benzoyl groups, releasing the active nucleoside analog, thymidine (B127349).
-
Phosphorylation: The released thymidine is then phosphorylated by cellular kinases to its active triphosphate form.
-
Inhibition of DNA Synthesis: The triphosphate analog competes with the natural deoxythymidine triphosphate (dTTP) for incorporation into the replicating DNA strand by DNA polymerases. Its incorporation leads to chain termination and inhibition of DNA synthesis.
-
Induction of Apoptosis: The disruption of DNA replication and repair triggers a cascade of signaling events that ultimately lead to programmed cell death, or apoptosis.
Experimental Protocols
A key experiment to determine the comparative cytotoxicity of a compound is the MTT assay.
MTT Assay for Cell Viability
Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3',5'-Di-O-benzoyl-thymidine (or other test compound)
-
5-Fluorouracil (or other positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound and the positive control in culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of the compounds to the respective wells. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from the absorbance of all other wells. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
Conclusion
While direct experimental data for this compound remains elusive, the analysis of its close structural analog, 3',5'-Di-O-benzoyl-thymidine, provides a valuable framework for understanding its potential as an anticancer agent. The benzoylation strategy represents a promising approach to enhance the therapeutic properties of nucleoside analogs. Further in vitro studies are warranted to elucidate the specific cytotoxic profile and mechanism of action of this compound against a panel of cancer cell lines to fully assess its therapeutic potential.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for 3',5'-Di-O-benzoyl Fialuridine
Researchers and drug development professionals handling 3',5'-Di-O-benzoyl Fialuridine must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. As a benzoyl-protected derivative of Fialuridine, this compound is classified as a hazardous chemical waste and requires meticulous handling from the point of use to final disposal. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.
Core Disposal Parameters
Proper disposal of this compound is governed by institutional and regulatory standards for hazardous chemical waste. The following table summarizes the key operational parameters for its disposal.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste (likely halogenated organic) | [1] |
| Container Type | Leak-proof, screw-top container compatible with organic compounds. | [2][3] |
| Container Labeling | Clearly label with "Hazardous Waste," the full chemical name ("this compound"), concentration, and date of generation. Do not use abbreviations or chemical formulas. | [1][3][4] |
| Waste Segregation | Segregate from incompatible materials such as acids, bases, and oxidizers. Store with other halogenated organic waste. | [1][3] |
| Storage | Store in a designated hazardous waste storage area with secondary containment. | [2][3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, and a lab coat. |
Experimental Protocol for Disposal
The following protocol outlines the step-by-step procedure for the proper disposal of this compound from the laboratory.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (leak-proof, with a screw-top cap)
-
Hazardous waste tag/label
-
Secondary containment bin
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling the waste, put on chemical-resistant gloves, safety goggles, and a lab coat.
-
Prepare the Waste Container:
-
Select a clean, dry, and leak-proof container that is chemically compatible with this compound.
-
Affix a hazardous waste tag or label to the container.[4]
-
-
Label the Container:
-
Transfer the Waste:
-
Storage:
-
Place the sealed waste container in a designated secondary containment bin to prevent spills.[2][3]
-
Store the container in a designated and properly ventilated hazardous waste accumulation area.
-
Ensure the waste is segregated from incompatible chemicals such as acids, bases, and strong oxidizing agents.[1][3]
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4]
-
Follow all institutional procedures for waste collection and documentation.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Personal protective equipment for handling 3',5'-Di-O-benzoyl Fialuridine
Essential Safety and Handling Guide for 3',5'-Di-O-benzoyl Fialuridine (B1672660)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3',5'-Di-O-benzoyl Fialuridine, a derivative of the antiviral nucleoside analog Fialuridine.[1] Adherence to these procedures is essential to minimize exposure risk and ensure a safe laboratory environment.
Understanding the Risks
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Gloves | Two pairs of chemotherapy-tested, powder-free gloves (e.g., nitrile) conforming to ASTM D6978. The outer glove should be worn over the gown cuff. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear or contamination of the outer glove.[3] |
| Gown | Disposable, lint-free, low-permeability fabric gown with a solid back and long sleeves with tight-fitting cuffs. | Protects skin and personal clothing from contamination.[2][4] |
| Eye & Face Protection | Safety goggles with side shields. A full-face shield should be worn if there is a risk of splashes. | Protects eyes and face from splashes and aerosols.[4][5] |
| Respiratory Protection | A fit-tested NIOSH-approved N95 or higher respirator. | Required when handling the compound as a powder or when there is a risk of generating aerosols.[4][6] |
| Hair & Shoe Covers | Disposable hair and shoe covers. | Prevents contamination of hair and personal footwear.[3] |
Operational Plan: Safe Handling Procedures
3.1. Preparation and Weighing:
-
All handling of solid this compound must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control airborne particles.
-
Use a dedicated set of utensils (spatulas, weigh boats) for this compound.
-
When weighing, do so carefully to avoid generating dust.
3.2. Dissolving and Diluting:
-
When preparing solutions, add the solvent to the solid slowly to minimize splashing.
-
If sonication is required, ensure the container is securely capped and perform the procedure within a fume hood.
3.3. Administration (In Vitro/In Vivo):
-
Use Luer-lock syringes and needles to prevent accidental disconnection.[7]
-
Avoid creating aerosols during pipetting by dispensing liquids against the side of the receiving vessel.[7]
-
All procedures with live cells or animals should be performed in a biological safety cabinet.
Disposal Plan: Waste Management
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container.
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be disposed of in a clearly labeled cytotoxic waste container (often a yellow bag or bin).
-
Liquid Waste: Unused solutions and contaminated liquid waste should be collected in a sealed, labeled waste container. Consult your institution's environmental health and safety (EHS) office for specific liquid waste disposal protocols.
-
Decontamination: All work surfaces and equipment should be decontaminated after use. A common procedure involves an initial cleaning with a detergent solution followed by a deactivating agent, as recommended by your institution's EHS guidelines.
Emergency Procedures: Spills and Exposure
5.1. Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill.
-
Don Appropriate PPE: At a minimum, wear a double layer of gloves, a disposable gown, eye protection, and a respirator.
-
Contain the Spill: For liquid spills, use absorbent pads from a chemical spill kit. For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
Clean the Area: Carefully collect all contaminated materials and place them in a cytotoxic waste container. Clean the spill area with a detergent solution, followed by a deactivating agent.
-
Report the Incident: Report all spills to your laboratory supervisor and EHS office.
5.2. Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS office.
Visual Workflow for Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. This compound - CD BioGlyco [bioglyco.com]
- 2. ipservices.care [ipservices.care]
- 3. halyardhealth.com [halyardhealth.com]
- 4. ohsinsider.com [ohsinsider.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. england.nhs.uk [england.nhs.uk]
- 7. Safe Handling of Laboratory Equipment – AFNS Safety [afns-safety.ualberta.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
